Fmoc-d-asp-otbu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427158 | |
| Record name | fmoc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134098-70-7 | |
| Record name | fmoc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-D-Asp(OtBu)-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount for achieving desired outcomes. Fmoc-D-Asp(OtBu)-OH, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique combination of properties that enable the creation of complex and therapeutically relevant peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and critical experimental protocols.
Core Chemical Properties and Structure
Fmoc-D-Asp(OtBu)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a protected amino acid derivative essential for the controlled, stepwise synthesis of peptides.[1][2] Its structure is characterized by three key components: the D-enantiomer of aspartic acid, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group.[3] This strategic placement of protecting groups is fundamental to the Fmoc/tBu orthogonal protection strategy in SPPS.[3]
The Fmoc group provides temporary protection of the α-amine and is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] Conversely, the OtBu group offers robust, acid-labile protection for the aspartic acid side chain, remaining stable during the iterative Fmoc deprotection steps and being removed during the final cleavage of the peptide from the resin with strong acids such as trifluoroacetic acid (TFA).
The "D" configuration of the aspartic acid residue is of particular importance in drug development. Incorporation of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and modulate their conformational properties, often leading to improved pharmacokinetic profiles and biological activity.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C23H25NO6 | |
| Molecular Weight | 411.45 g/mol | |
| Melting Point | 90-101 °C, 146-151 °C | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| CAS Number | 134098-70-7 |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-D-Asp(OtBu)-OH is most evident in its application in SPPS. The following protocols provide a generalized framework for its incorporation into a growing peptide chain.
Resin Swelling
Before initiating peptide synthesis, the solid support (resin) must be swelled to ensure optimal accessibility of reactive sites.
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add a sufficient volume of dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Procedure:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.
-
Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol describes the formation of a peptide bond between the free N-terminus on the resin-bound peptide and the incoming Fmoc-D-Asp(OtBu)-OH.
-
Materials:
-
Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH, the coupling reagent, and DIPEA in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu group on the aspartic acid residue, are removed.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide, which can then be purified by chromatography.
-
Mitigating Aspartimide Formation: A Critical Consideration
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of α- and β-peptides and potential racemization, complicating purification and reducing the yield of the desired product.
Strategies to minimize aspartimide formation include:
-
Use of Bulky Side-Chain Protecting Groups: While OtBu is standard, more sterically hindered protecting groups can reduce the rate of cyclization.
-
Modified Fmoc Deprotection Conditions: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.
-
Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation by sterically hindering the cyclization.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the application of Fmoc-D-Asp(OtBu)-OH in SPPS.
References
In-Depth Technical Guide: Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-D-Asp(OtBu)-OH, a critical reagent in peptide synthesis. The document outlines its chemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the experimental workflow.
Core Compound Data
Fmoc-D-Asp(OtBu)-OH, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a widely used derivative of the amino acid aspartic acid. The N-terminal α-amino group is protected by a base-labile Fmoc group, while the side-chain carboxyl group is protected by an acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.
| Property | Value | Citations |
| Molecular Formula | C23H25NO6 | [1][2][3][4][5] |
| Molecular Weight | 411.45 g/mol | |
| CAS Number | 112883-39-3 | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols detail the standard procedures for the incorporation of Fmoc-D-Asp(OtBu)-OH into a growing peptide chain on a solid support.
Resin Preparation and Swelling
-
Resin Selection : Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swelling : Place the resin in a reaction vessel and add a suitable solvent, typically N,N-Dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes to ensure optimal reaction conditions.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the subsequent coupling reaction.
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection Reaction :
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
Coupling of Fmoc-D-Asp(OtBu)-OH
This procedure describes the formation of a peptide bond between the free amine on the resin and the incoming Fmoc-D-Asp(OtBu)-OH.
-
Activation of Fmoc-D-Asp(OtBu)-OH :
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (typically 2-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent and an activator. A common combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA), to the activation mixture.
-
Allow the activation to proceed for a few minutes.
-
-
Coupling Reaction :
-
Add the activated Fmoc-D-Asp(OtBu)-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
-
-
Washing : Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
Capping (Optional)
If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done by acetylation with acetic anhydride and a base like DIPEA.
Repetition of the Cycle
The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the aspartic acid residue) are removed.
-
Resin Preparation : Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for acid-labile protecting groups is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.
-
Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Visualization
The following diagram illustrates the key stages in the solid-phase peptide synthesis cycle involving Fmoc-D-Asp(OtBu)-OH.
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Asp(OtBu)-OH.
References
A Comprehensive Technical Guide to Fmoc-D-Asp(OtBu)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Asp(OtBu)-OH (CAS Number: 112883-39-3), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and discusses key considerations for successful incorporation into peptide sequences, with a focus on mitigating common side reactions.
Core Compound Data
Fmoc-D-Asp(OtBu)-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid γ-tert-butyl ester, is a chiral amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. This orthogonal protection strategy is central to modern Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-D-Asp(OtBu)-OH is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 112883-39-3 | [1][2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |
| Molecular Weight | 411.45 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 146-151 °C | |
| Purity | ≥98% (HPLC) | |
| Optical Rotation | [a]D20 = +24 ± 2.5° (c=1 in DMF) | |
| Solubility | Soluble in DMSO (100 mg/mL) and DMF. | |
| Storage Conditions | Store at 2-8°C, desiccated. |
Chemical Structure
The chemical structure of Fmoc-D-Asp(OtBu)-OH is characterized by the D-aspartic acid core, the N-terminal Fmoc protecting group, and the side-chain tert-butyl ester.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp(OtBu)-OH is a cornerstone for the incorporation of D-aspartic acid residues into peptide chains using Fmoc-based SPPS. The D-configuration is often introduced to enhance peptide stability against enzymatic degradation or to modulate biological activity.
The Fmoc-SPPS Workflow
The iterative cycle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The general workflow is depicted in the diagram below.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Fmoc-D-Asp(OtBu)-OH
This protocol outlines the manual steps for the incorporation of a single Fmoc-D-Asp(OtBu)-OH residue into a peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-D-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Critical Consideration: Aspartimide Formation
A significant challenge when using Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the aspartic acid residue. The mechanism is particularly problematic in sequences containing Asp-Gly or Asp-Asn motifs.
Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Mitigate Aspartimide Formation
Several strategies can be employed to minimize the occurrence of aspartimide formation:
-
Use of Bulky Protecting Groups: While OtBu is standard, alternative, bulkier side-chain protecting groups such as 3-methylpent-3-yl (OMpe) can sterically hinder the cyclization reaction.
-
Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. A common solution is 20% piperidine with 0.1 M HOBt in DMF.
-
Backbone Protection: The use of dipeptide building blocks where the amide backbone nitrogen is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent the initial nucleophilic attack. The 2,4-dimethoxybenzyl (Dmb) group is cleaved during the final TFA treatment.
Safety and Handling
Fmoc-D-Asp(OtBu)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Fmoc-D-Asp(OtBu)-OH is an essential reagent for the synthesis of D-aspartic acid-containing peptides. A thorough understanding of its properties, a well-defined SPPS protocol, and proactive strategies to mitigate side reactions such as aspartimide formation are crucial for achieving high purity and yield of the target peptide. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important building block in their drug discovery and development efforts.
References
Fmoc-D-Asp(OtBu)-OH: A Technical Guide to Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-α-Fmoc-D-aspartic acid γ-tert-butyl ester (Fmoc-D-Asp(OtBu)-OH), a key building block in solid-phase peptide synthesis. A thorough understanding of its physical appearance and solubility is critical for its effective handling, storage, and application in the development of peptide-based therapeutics and other advanced chemical entities.
Core Physicochemical Characteristics
Fmoc-D-Asp(OtBu)-OH is a derivative of the amino acid D-aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl ester. This dual protection strategy is fundamental to its utility in Fmoc-based peptide synthesis, allowing for sequential and controlled peptide chain elongation.
Physical Appearance
Under standard laboratory conditions, Fmoc-D-Asp(OtBu)-OH is a solid material. Its appearance is consistently described across various suppliers and databases.
| Parameter | Description | Citations |
| Form | Solid, powder, powder or crystals | [1][2][3] |
| Color | White to off-white, white to almost white, white to beige |
The crystalline nature of the compound underscores the importance of proper storage to prevent degradation due to moisture or other environmental factors.
Solubility Profile
The solubility of Fmoc-D-Asp(OtBu)-OH is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions for solid-phase peptide synthesis. The compound exhibits good solubility in a range of common organic solvents.
| Solvent | Solubility | Citations |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble, 200 mg/mL (requires sonication) | |
| Chloroform | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Slightly soluble |
The high solubility in polar aprotic solvents like DMF and DMSO is advantageous for its application in peptide synthesis, where these solvents are commonly employed. The slight solubility in water is also a key characteristic to consider in purification and handling processes.
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical and chemical properties of every batch of Fmoc-D-Asp(OtBu)-OH are proprietary to manufacturers, standardized methodologies are employed. The following represents a general approach for characterizing the solubility of a new batch of the compound.
Protocol for Solubility Determination
Objective: To determine the approximate solubility of Fmoc-D-Asp(OtBu)-OH in a given solvent at a specified temperature.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
Selected solvent (e.g., DMF, DMSO)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a known amount of Fmoc-D-Asp(OtBu)-OH (e.g., 100 mg) and transfer it to a vial.
-
Add a small, measured volume of the solvent (e.g., 0.5 mL) to the vial.
-
Cap the vial and stir the mixture vigorously using a magnetic stirrer or vortex mixer at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
If the solid dissolves completely, add a further accurately weighed amount of the compound and repeat the process until a saturated solution is obtained (i.e., excess solid remains undissolved).
-
-
Isolation of the Supernatant:
-
Allow the saturated solution to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed vial, ensuring no solid particles are transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial containing the supernatant under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
Solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL).
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of the physical and chemical properties of a research compound like Fmoc-D-Asp(OtBu)-OH.
Caption: Workflow for Physicochemical Analysis.
This structured approach ensures that all critical parameters of Fmoc-D-Asp(OtBu)-OH are thoroughly evaluated, providing researchers with reliable data for their experimental design and execution. The tert-butyl ester group, in particular, enhances the solubility and stability of the molecule, which is a key advantage in many synthetic applications.
References
Melting Point of Fmoc-D-Asp(OtBu) Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point of Fmoc-D-Asp(OtBu)-OH powder, a critical parameter for its use in solid-phase peptide synthesis (SPPS) and other applications in drug development. This document outlines the reported melting point ranges, details the experimental protocol for its determination, and situates the use of this reagent within the broader context of peptide synthesis.
Physicochemical Properties of Fmoc-Asp(OtBu)-OH Isomers
Fmoc-D-Asp(OtBu)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a chiral molecule. Consequently, its stereoisomer, Fmoc-L-Asp(OtBu)-OH, possesses distinct physical properties. A notable variance is observed in the reported melting points for these isomers, which can be a source of confusion. The data below summarizes the melting point ranges found in commercial and technical literature. It is crucial for researchers to be aware of the specific isomer they are using, as this will impact its physical handling and behavior in chemical reactions.
| Compound | CAS Number | Melting Point (°C) |
| Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 146-151 |
| Fmoc-L-Asp(OtBu)-OH | 71989-14-5 | 147-151[1] or 148-150 (decomposes)[2][3] |
| Fmoc-D-Asp-OtBu | 134098-70-7 | 98-101 |
Note: The significant difference in melting points reported by some suppliers (e.g., 98-101°C) might be attributable to different crystalline forms, impurities, or measurement conditions. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.
Experimental Protocol: Melting Point Determination by the Capillary Method
The melting point of Fmoc-D-Asp(OtBu)-OH powder is typically determined using the open capillary method, a standard technique in chemical analysis.
Principle:
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device with a heated block and a viewing lens)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the Fmoc-D-Asp(OtBu)-OH powder is placed in a clean, dry mortar and gently ground into a fine, uniform powder. This ensures efficient and even heat transfer.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm in height is ideal.
-
Measurement:
-
The packed capillary tube is inserted into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to approach the expected melting point.
-
When the temperature is about 15-20°C below the anticipated melting point, the heating rate is reduced to approximately 1-2°C per minute.
-
The sample is observed carefully through the magnifying lens.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. For pure Fmoc-D-Asp(OtBu)-OH, this range is typically narrow. A broad melting range may indicate the presence of impurities.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp(OtBu)-OH is a crucial building block in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The inclusion of D-amino acids like D-aspartic acid can enhance the proteolytic stability of synthetic peptides, a desirable trait for therapeutic candidates.
The workflow below illustrates the key stages of incorporating an Fmoc-protected amino acid, such as Fmoc-D-Asp(OtBu)-OH, into a growing peptide chain on a solid support.
Workflow Description:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the resin-bound peptide. The tert-butyl (OtBu) group protects the side-chain carboxyl function of the aspartic acid residue.
-
Washing: Another washing step removes unreacted amino acid and coupling reagents.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group on the D-aspartic acid) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Asp(Otbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Asp(Otbu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). The integrity of this reagent is paramount to the successful synthesis of high-quality peptides. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability considerations for Fmoc-D-Asp(Otbu)-OH.
Optimal Storage Conditions
The recommended storage conditions for Fmoc-D-Asp(Otbu)-OH can vary slightly between suppliers, but a consensus on best practices can be established. Adherence to these conditions is crucial to prevent degradation and maintain the compound's purity.
Quantitative Storage Recommendations Summary:
| Parameter | Recommended Condition | Source(s) |
| Temperature (Solid Form) | 2-8°C is the most commonly cited range for long-term storage.[1][2] Some suppliers recommend 0-8°C[3] or simply 4°C.[4] For extended periods (years), storage at -20°C is also an option.[5] A broader range of 2-30°C has also been noted. | |
| Temperature (In Solution) | For solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months. | |
| Atmosphere | Store in a dry, well-ventilated area. A desiccated environment is highly recommended. | |
| Light | Protect from light. | |
| Container | Keep the container tightly closed. |
Key Considerations:
-
Incompatibility: Store away from strong oxidizing agents, heat, and sources of ignition.
-
Stability: The compound is generally stable under the recommended storage conditions. However, the presence of ester and amino groups makes it susceptible to polymerization and degradation over time, underscoring the importance of proper storage.
-
Certificate of Analysis (COA): Always refer to the supplier-specific COA for any listed retest or expiration dates. In the absence of this information, it is advisable to routinely inspect the product to ensure it performs as expected.
Experimental Protocol: General Stability Assessment
Objective: To evaluate the stability of Fmoc-D-Asp(Otbu)-OH under various environmental conditions over time.
Methodology:
-
Sample Preparation:
-
Aliquot the Fmoc-D-Asp(Otbu)-OH solid into multiple, tightly sealed, amber glass vials to protect from light and moisture.
-
Prepare solutions of a known concentration in a relevant solvent (e.g., Dimethylformamide - DMF) and aliquot into sealed vials.
-
-
Storage Conditions:
-
Store the aliquoted solid and solution samples under a range of controlled temperature and humidity conditions. These should include recommended conditions (e.g., 2-8°C), ambient conditions (e.g., 25°C/60% RH), and accelerated conditions (e.g., 40°C/75% RH).
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
At each time point, analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is typically effective for separating the parent compound from potential degradants.
-
Stationary Phase: A C18 reversed-phase column is a suitable choice.
-
Detection: UV detection at a wavelength appropriate for the Fmoc group (e.g., 265 nm).
-
-
Data Analysis:
-
Quantify the purity of the Fmoc-D-Asp(Otbu)-OH peak at each time point.
-
Identify and quantify any degradation products.
-
Determine the rate of degradation under each storage condition to establish a shelf-life.
-
Logical Workflow for Storage and Handling
The following diagram illustrates the logical workflow for the proper storage and handling of Fmoc-D-Asp(Otbu)-OH to ensure its quality and stability.
Caption: Logical workflow for the storage and handling of Fmoc-D-Asp(Otbu)-OH.
References
Fmoc-D-Asp(OtBu)-OH: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-D-aspartic acid β-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1] Its prevalence is due to the strategic use of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) ester for the side-chain carboxyl group.[2] This arrangement allows for the selective deprotection of the N-terminus for peptide chain elongation under basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the solid support.[3]
However, the use of Fmoc-D-Asp(OtBu)-OH is not without its challenges. The stability of this derivative, particularly during the repetitive base treatments in Fmoc-SPPS, is a critical concern that can significantly impact the purity and yield of the final peptide. This technical guide provides an in-depth analysis of the stability of Fmoc-D-Asp(OtBu)-OH, its primary degradation pathways, and strategies to mitigate these undesirable side reactions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Fmoc-D-Asp(OtBu)-OH is essential for its proper handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C23H25NO6 | [4] |
| Molecular Weight | 411.45 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 146-151 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMF, NMP, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
Primary Degradation Pathway: Aspartimide Formation
The most significant stability issue associated with Fmoc-D-Asp(OtBu)-OH is its propensity to form a cyclic succinimide derivative, known as aspartimide, during peptide synthesis. This side reaction is predominantly catalyzed by the basic conditions used for Fmoc group removal, typically with a 20% piperidine solution in DMF.
Mechanism
The formation of aspartimide is an intramolecular cyclization reaction. It is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonation is facilitated by the basic environment of the Fmoc cleavage step. The resulting amide anion then acts as a nucleophile, attacking the carbonyl carbon of the Asp(OtBu) side-chain ester. This leads to the formation of a five-membered ring structure (the aspartimide) and the elimination of the tert-butyl group.
Consequences of Aspartimide Formation
The formation of the aspartimide intermediate is highly problematic as it leads to a cascade of undesirable side products:
-
Formation of β-Aspartyl Peptides: The aspartimide ring can be opened by nucleophiles, such as water or the piperidine used for deprotection. This ring-opening can occur at two positions, leading to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. These β-peptides often have similar chromatographic properties to the desired α-peptide, making purification extremely challenging.
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions. This leads to the incorporation of L-aspartic acid residues into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may have altered biological activity.
-
Formation of Piperidide Adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts.
Factors Influencing Aspartimide Formation
The propensity for aspartimide formation is influenced by several factors:
-
Peptide Sequence: Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.
-
Temperature: Increased temperatures significantly accelerate the rate of aspartimide formation.
-
Base Strength and Concentration: Stronger bases and higher concentrations of base used for Fmoc deprotection promote aspartimide formation.
-
Solvent: The polarity of the solvent can influence the rate of aspartimide formation.
Other Potential Degradation Pathways
While aspartimide formation is the primary concern, other potential degradation pathways for Fmoc-D-Asp(OtBu)-OH exist:
-
Fmoc Group Instability: The Fmoc group is labile to primary and secondary amines. While this is the basis for its removal in SPPS, prolonged exposure to even weak bases or primary amines in solution can lead to premature deprotection. However, it is generally stable under acidic and neutral conditions.
-
tert-Butyl Ester Hydrolysis: The tert-butyl ester protecting the side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. In solution, hydrolysis of the tert-butyl ester is generally slow under neutral or basic conditions but can be accelerated in highly acidic environments. There is also evidence of enzymatic hydrolysis of C-terminal tert-butyl esters, though this is less relevant for standard chemical synthesis.
Mitigation Strategies for Aspartimide Formation
Several strategies have been developed to minimize or prevent aspartimide formation during SPPS:
Modification of Deprotection Conditions
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, can reduce the rate of aspartimide formation.
-
Addition of Acidic Additives: The addition of a small amount of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.
Use of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the side-chain ester group can hinder the intramolecular cyclization reaction. Several alternative protecting groups have been shown to be more effective than OtBu in reducing aspartimide formation.
| Protecting Group | Model Peptide Sequence | Aspartimide + Piperidide Formation (%) | D-Asp Content (%) |
| OtBu | VKDGYI | 15.6 | 13.9 |
| OMpe | VKDGYI | 2.0 | 2.1 |
| OBno | VKDGYI | 0.9 | 0.8 |
| OtBu | VKDNYI | 1.8 | 1.9 |
| OMpe | VKDNYI | 0.2 | 0.3 |
| OBno | VKDNYI | 0.1 | 0.2 |
| OtBu | VKDRYI | 0.5 | 0.6 |
| OMpe | VKDRYI | 0.1 | 0.2 |
| OBno | VKDRYI | <0.1 | 0.1 |
Data from comparative studies on a model peptide after prolonged treatment with 20% piperidine in DMF.
Backbone Protection
A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen. This Dmb group is then removed during the final TFA cleavage.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-D-Asp(OtBu)-OH
This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat the cycle for the subsequent amino acids.
Protocol 2: Stress Study for Aspartimide Formation
This protocol is designed to evaluate the propensity of a peptide sequence containing D-Asp(OtBu) to form aspartimide under prolonged exposure to deprotection conditions.
-
Synthesis of Model Peptide: Synthesize a short model peptide known to be susceptible to aspartimide formation (e.g., Ac-Val-Lys-D-Asp-Gly-Tyr-Ile-Resin) using standard SPPS protocols.
-
Prolonged Base Treatment: After synthesis, treat the peptide-resin with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature to simulate multiple deprotection cycles.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.
-
Analysis: Analyze the crude peptide by HPLC and LC-MS to quantify the amount of the target peptide, aspartimide, and other related by-products.
Protocol 3: HPLC Analysis of Degradation Products
This is a general protocol for the analytical separation of the target peptide from its aspartimide-related impurities.
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 220 nm.
-
Identification: Peaks can be identified by comparing their retention times with known standards and by collecting fractions for mass spectrometry analysis. Aspartimide and piperidide by-products typically elute close to the main product peak.
Conclusion
Fmoc-D-Asp(OtBu)-OH is an indispensable reagent in peptide synthesis, but its use requires a thorough understanding of its stability and degradation pathways. The primary challenge is the base-catalyzed formation of aspartimide during Fmoc deprotection, which leads to a host of impurities that can compromise the final product's purity and yield. By understanding the mechanism of aspartimide formation and the factors that influence it, researchers can implement effective mitigation strategies. These include optimizing deprotection conditions, selecting more robust side-chain protecting groups, or employing backbone protection for particularly challenging sequences. Careful consideration of these factors will enable the successful synthesis of high-purity peptides containing D-aspartic acid residues for research, diagnostics, and therapeutic applications.
References
- 1. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
The Unseen Player: A Technical Guide to the Biological Activity of Fmoc-D-Asp(OtBu) Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, Fmoc-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, and its derivatives are emerging as critical tools for modulating biological processes. While primarily utilized in solid-phase peptide synthesis to enhance stability and confer unique conformational properties, recent evidence highlights their direct and indirect roles in eliciting specific biological activities. This technical guide delves into the core of their biological relevance, providing an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Applications and Biological Impact
Fmoc-D-Asp(OtBu)-OH and its analogs are increasingly being recognized for their potential in therapeutic peptide development. The introduction of a D-amino acid into a peptide sequence is a well-established strategy to increase resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life and bioavailability. Beyond this fundamental advantage, the unique stereochemistry of the D-aspartic acid residue can induce specific secondary structures and alter binding affinities to biological targets.
One of the most promising areas of application for peptides incorporating D-aspartic acid derivatives is in oncology, specifically in the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpressed in a significant percentage of breast, gastric, and ovarian cancers, HER2 is a key driver of tumor progression. Peptidomimetics containing D-amino acids have been designed to disrupt HER2-mediated signaling pathways, offering a novel therapeutic avenue.
Furthermore, the utility of Fmoc-D-Asp(OtBu)-OH extends to its role as a research tool in cell biology for the investigation of protein-protein interactions and the modulation of ion channel activity. The conformational constraints imposed by the D-amino acid can be exploited to stabilize specific peptide conformations that are optimal for binding to protein interfaces or ion channel pores.
Quantitative Data on Biological Activity
The efficacy of Fmoc-D-Asp(OtBu) derivatives is best illustrated through quantitative analysis of their biological effects. The following tables summarize key data from studies on peptidomimetics containing D-amino acids that target the HER2 receptor.
| Cell Line | Cancer Type | IC50 (nM) of Compound 32[1] |
| SK-BR-3 | Breast Cancer | 80 |
| BT-474 | Breast Cancer | 90 |
| NCI-H441 | Lung Cancer | 120 |
| SKOV-3 | Ovarian Cancer | 150 |
Table 1: Anti-proliferative Activity of a D-amino acid-containing Peptidomimetic (Compound 32) in HER2-Overexpressing Cancer Cell Lines. The IC50 values demonstrate the potent inhibitory effect of a cyclic peptidomimetic incorporating D-amino acids on the growth of various cancer cell lines that overexpress the HER2 receptor.[1]
| Analyte | Ligand | Kd (µM)[1] |
| HER2 Extracellular Domain (Domain IV) | Compound 32 | 1 |
| Full HER2 Extracellular Domain | Compound 32 | 3.48 ± 0.93 |
Table 2: Binding Affinity of Compound 32 to the HER2 Extracellular Domain. The dissociation constants (Kd) were determined by surface plasmon resonance (SPR), indicating a strong binding affinity of the D-amino acid-containing peptidomimetic to the HER2 receptor.[1]
| Peptide | Sequence | KD (nmol/L)[2] |
| P51 | YYL...NP | 18.6 |
| P25 | PYL...NP | 81.2 |
| P47 | PPL...NP | 90.6 |
| P40 | YYL...NP | 267 |
Table 3: Dissociation Constants (KD) of HER2-Targeting Peptides. While not explicitly containing D-aspartic acid, these peptides were synthesized using Fmoc chemistry and their binding affinities to the HER2 protein were measured by Surface Plasmon Resonance imaging (SPRi), providing a benchmark for high-affinity binders.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols for assessing the biological activity of Fmoc-D-Asp(OtBu) derivatives.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Fmoc-D-Asp(OtBu)-OH is typically performed using an automated peptide synthesizer following the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and base (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes and then add to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
HER2 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the kinase activity of the HER2 receptor. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant HER2 enzyme
-
Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate peptide
-
ATP
-
Test compound (Fmoc-D-Asp(OtBu) derivative-containing peptide)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plate
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the HER2 enzyme, substrate peptide, ATP, and test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO control, 2 µl of the HER2 enzyme, and 2 µl of the substrate/ATP mix.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of HER2 kinase activity for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
This assay determines the effect of a test compound on the proliferation of cancer cells that overexpress the HER2 receptor.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HER2-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the control (untreated) cells and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., the HER2 protein).
Materials:
-
SPR instrument
-
Sensor chip
-
Purified HER2 extracellular domain protein
-
Peptide solution (test compound)
-
Running buffer (e.g., PBST)
-
Regeneration solution (e.g., 0.5% H3PO4)
Procedure:
-
Chip Immobilization: Immobilize the HER2 protein onto the surface of the sensor chip.
-
Baseline Stabilization: Flow the running buffer over the chip surface to establish a stable baseline.
-
Association: Inject the peptide solution at various concentrations over the chip surface and monitor the change in the SPR signal as the peptide binds to the immobilized HER2.
-
Dissociation: Switch back to the running buffer to monitor the dissociation of the peptide from the HER2 protein.
-
Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the chip for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualization of Key Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: HER2 signaling pathway and the inhibitory action of a D-aspartic acid derivative-containing peptide.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Workflow for a cell-based proliferation assay to determine the IC50 of a test compound.
Conclusion and Future Directions
The incorporation of Fmoc-D-Asp(OtBu)-OH and its derivatives into peptides represents a powerful strategy for the development of novel therapeutics and research tools. The ability to enhance proteolytic stability and modulate biological activity, as demonstrated in the context of HER2 inhibition, underscores the significant potential of these modified amino acids. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the biological activities of these fascinating molecules.
Future research should focus on elucidating the precise structure-activity relationships of different Fmoc-D-Asp(OtBu) derivatives in a wider range of biological contexts. Investigating their effects on other receptor tyrosine kinases, ion channels, and protein-protein interactions will undoubtedly open up new avenues for drug discovery and a deeper understanding of cellular signaling. The continued development of innovative peptide design strategies, coupled with robust biological evaluation, will be paramount in unlocking the full therapeutic potential of Fmoc-D-Asp(OtBu) derivatives.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Asp(OtBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity. Fmoc-D-Asp(OtBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing D-aspartic acid residues. The tert-butyl (OtBu) protecting group on the side-chain carboxylate is labile to strong acids, ensuring its removal during the final cleavage step, while the Nα-Fmoc group is removed by a mild base, allowing for sequential peptide chain elongation.[1][2] This document provides a detailed protocol for the manual and automated solid-phase synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH, with a focus on mitigating common side reactions and ensuring high purity of the final product.
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, which can lead to a mixture of byproducts including α- and β-peptides and racemization.[3][4] This side reaction is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn.[5] Strategies to minimize aspartimide formation include careful selection of deprotection conditions and the use of specialized reagents.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase synthesis of a generic peptide containing a D-Asp(OtBu) residue.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the C-terminal of the desired peptide (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a protected C-terminal acid).
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
First Amino Acid Coupling (Loading)
This protocol assumes the use of a pre-loaded resin. If starting with a non-loaded resin, the first amino acid is coupled according to the resin manufacturer's instructions.
Iterative Peptide Elongation Cycle
The following steps are repeated for each amino acid in the sequence.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Note on Aspartimide Formation: For sequences prone to aspartimide formation, consider using a reduced piperidine concentration (e.g., 5% piperidine in DMF) or adding a mild acid scavenger like 0.1 M HOBt to the deprotection solution. Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, but it may also increase the risk of aspartimide formation.
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted coupling (e.g., at 50°C for 5 minutes) can significantly reduce the reaction time.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).
-
To block any unreacted free amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).
-
Agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3-5 times).
Final Fmoc-Deprotection
After the last amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection protocol described in section 3.1.
Cleavage and Global Deprotection
-
Wash the deprotected peptide-resin with dichloromethane (DCM) to remove residual DMF and shrink the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Asp(OtBu) is Reagent K or a variation thereof. (See Table 2 for cocktail compositions).
-
Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin) in a fume hood.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30-60 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS).
-
-
Lyophilization:
-
Combine the pure fractions and freeze them.
-
Lyophilize the frozen solution to obtain the final peptide as a fluffy white powder.
-
Data Presentation
The following tables summarize key quantitative data and reagent compositions relevant to the synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH.
Table 1: Summary of SPPS Parameters and Expected Outcomes
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies with resin type. |
| Amino Acid Excess | 3 - 5 equivalents | Higher excess may be needed for difficult couplings. |
| Coupling Time | 1 - 2 hours | Can be reduced with microwave heating. |
| Deprotection Time | 15 - 20 minutes | Extended times can increase aspartimide formation. |
| Crude Peptide Purity | 50 - 80% | Highly sequence-dependent. |
| Final Purity (Post-HPLC) | > 95% | Target purity for most research applications. |
| Overall Yield | 10 - 40% | Dependent on peptide length and sequence. |
Table 2: Common Cleavage Cocktails for Peptides with Asp(OtBu)
| Reagent Name | Composition (v/v) | Application Notes |
| TFA/TIPS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O | A simple cocktail for peptides lacking sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides containing sulfonyl-protected Arg residues (Pmc, Pbf). |
Mandatory Visualization
The following diagram illustrates the workflow of the Fmoc-D-Asp-OtBu solid-phase peptide synthesis.
Caption: Workflow for Fmoc-SPPS of peptides containing Fmoc-D-Asp(OtBu)-OH.
References
Application Notes and Protocols: Coupling Reaction of Fmoc-D-Asp(OtBu)-OH with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of Fmoc-D-Asp(OtBu)-OH to amino acids in solid-phase peptide synthesis (SPPS). Detailed protocols, strategies to mitigate common side reactions, and comparative data are presented to assist in the successful synthesis of peptides containing D-aspartic acid.
Introduction
Fmoc-D-Asp(OtBu)-OH is a critical building block in the synthesis of peptides containing D-aspartic acid.[1][2] The incorporation of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation and modifying their conformational structures.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus is a base-labile protecting group, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group and is acid-labile.[3][4] This orthogonality is fundamental to the Fmoc-SPPS strategy.
A primary challenge during the incorporation of aspartic acid residues is the formation of aspartimide, a side reaction that can lead to impurities such as α- and β-peptides and racemization. This is particularly prevalent in sequences where aspartic acid is followed by amino acids like glycine, asparagine, or serine. This document outlines protocols to achieve high coupling efficiency while minimizing aspartimide formation.
Data Presentation
Table 1: Comparison of Protecting Group Strategies for Aspartic Acid
| Parameter | Fmoc-Asp(OtBu)-OH Strategy | Fmoc-Asp(ODmb)-OH Strategy |
| Primary Function | Side-chain carboxyl protection. | Backbone amide protection (on the subsequent residue). |
| Key Advantage | Standard, well-established, and cost-effective for sequences not prone to aspartimide formation. | Specifically mitigates aspartimide formation. |
| Aspartimide Formation | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, or Asp-Ser sequences. | Highly effective at preventing aspartimide formation by sterically hindering cyclization. |
| Coupling Efficiency | Generally good coupling efficiency. | May exhibit slightly slower coupling kinetics due to steric hindrance. |
| Cleavage Conditions | Cleaved with strong acids (e.g., high concentration of TFA), concurrently with resin cleavage. | The Dmb group is also cleaved under standard TFA conditions. |
| Racemization Risk | Aspartimide formation can lead to racemization at the α-carbon. | Significantly reduces the risk of racemization. |
Table 2: Impact of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) in VKDXYI (X=G) | Reference |
| 20% Piperidine in DMF | High | |
| Fmoc-Asp(OBno)-OH with 20% Piperidine/DMF | Significantly Reduced | |
| Dipropylamine (DPA) | Strongly Reduced vs. Piperidine | |
| 5% Piperazine + 2% DBU in DMF | Reduced |
Note: Percentages are qualitative and depend on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol is suitable for most sequences where the risk of aspartimide formation is low.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Fmoc-deprotection solution: 20% piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is recommended when coupling Fmoc-D-Asp(OtBu)-OH to a sterically hindered amino acid to ensure high coupling efficiency.
Procedure:
-
Follow steps 1-3 of Protocol 1 .
-
Intermediate Wash: After the first coupling, drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Asp(OtBu)-OH as described in step 3 of Protocol 1 and add it to the resin.
-
Allow the second coupling to proceed for 1-2 hours.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Protocol 3: Mitigation of Aspartimide Formation
For sequences prone to aspartimide formation (e.g., Asp-Gly), the following modifications are recommended.
Option A: Use of Additives during Deprotection
-
Prepare a fresh Fmoc deprotection solution of 20% piperidine in DMF containing 0.1 M 1-Hydroxybenzotriazole (HOBt).
-
Use this solution for the deprotection step as described in Protocol 1 . The addition of HOBt can help maintain a more acidic environment, which disfavors the base-catalyzed aspartimide formation.
Option B: Use of Backbone-Protected Dipeptide
-
Instead of coupling Fmoc-D-Asp(OtBu)-OH followed by the next amino acid (e.g., Glycine), use a pre-formed dipeptide building block like Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.
-
The 2,4-dimethoxybenzyl (Dmb) group protects the backbone amide nitrogen, preventing intramolecular cyclization.
-
Couple the dipeptide using the conditions outlined in Protocol 1 , potentially extending the coupling time to 2-4 hours.
Final Cleavage and Deprotection
-
After synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including OtBu) are removed.
-
A common cleavage cocktail is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
The cleavage is typically carried out for 2-3 hours at room temperature.
-
The crude peptide is then precipitated with cold diethyl ether.
Visualizations
Caption: Standard workflow for the coupling of Fmoc-D-Asp(OtBu)-OH in SPPS.
Caption: Logical relationships of strategies to mitigate aspartimide formation.
References
Application Notes and Protocols for Fmoc Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. The removal of the Fmoc group is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. Piperidine is the most commonly used reagent for this purpose. This document provides detailed application notes, protocols, and a discussion of the factors influencing the Fmoc deprotection reaction.
The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism.[1][2] A secondary amine, such as piperidine, is typically used to abstract the acidic proton on the fluorenyl ring system.[1][2] This is followed by a β-elimination that releases the free amine of the peptide and dibenzofulvene (DBF).[1] The excess piperidine then acts as a scavenger, forming a stable adduct with the DBF, which prevents it from reacting with the newly deprotected amine.
Factors Influencing Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Base Concentration and Strength: The concentration and basicity of the amine used for deprotection directly impact the reaction rate. While stronger bases can accelerate Fmoc removal, they can also increase the incidence of side reactions.
-
Reaction Time: Sufficient time must be allowed for complete deprotection. Incomplete deprotection will lead to deletion sequences in the final peptide. However, prolonged exposure to basic conditions can promote side reactions.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which can solvate the peptide-resin and facilitate the reaction.
-
Peptide Sequence and Aggregation: Certain peptide sequences are prone to aggregation, which can hinder the access of the deprotection reagent to the Fmoc group, leading to incomplete removal.
Common Side Reactions
While generally efficient, Fmoc deprotection with piperidine can be accompanied by several side reactions:
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser. The backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize to form a diketopiperazine, leading to cleavage of the peptide from the resin and a loss of yield. This is more prevalent in sequences containing proline.
-
Racemization: The basic conditions of Fmoc deprotection can lead to the racemization of optically active amino acids, especially cysteine and histidine.
Quantitative Data on Deprotection Conditions
The following table summarizes various conditions used for Fmoc deprotection, including alternatives to piperidine.
| Reagent(s) | Concentration(s) | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-10 minutes | Standard condition for SPPS. |
| Piperidine | 30% (v/v) | DMF | 10 minutes | An alternative standard condition. |
| Piperidine | 5% (v/v) | DMF | > 10 minutes | Slower deprotection, may require longer reaction times. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 5-10 minutes | Considered a direct replacement for piperidine with similar efficiency. |
| Piperazine (PZ) & DBU | 5% (w/v) PZ, 2% (v/v) DBU | DMF | 5-10 minutes | A less nucleophilic and less basic alternative to piperidine. |
| DBU & Piperidine | 2% (w/v) DBU, 2% (w/v) Piperidine | DMF | 5-10 minutes | DBU is a strong, non-nucleophilic base. |
| Dipropylamine (DPA) | 25% (v/v) | DMF | 1 minute (x2) | Has shown promise in reducing aspartimide formation. |
Experimental Protocols
Standard Fmoc Deprotection Protocol using 20% Piperidine in DMF
This protocol describes the manual deprotection of an Fmoc-protected amino acid on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Reaction vessel with a frit
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for an additional 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to confirm the presence of a free primary amine. A blue color indicates a positive result.
Visualizations
Chemical Mechanism of Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow for Fmoc Deprotection
Caption: Standard workflow for Fmoc deprotection in SPPS.
References
Application Notes and Protocols: Synthesis of Neuroactive Compounds Using Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of neuroactive compounds, particularly peptides, is a cornerstone of neuroscience research and drug development. These molecules, which can modulate the activity of receptors in the central nervous system, hold therapeutic promise for a range of neurological and psychiatric disorders. A key building block in the solid-phase peptide synthesis (SPPS) of these compounds is Fmoc-D-Asp(OtBu)-OH. The D-isomer of aspartic acid is of particular interest as it can confer unique pharmacological properties to peptides, including increased resistance to enzymatic degradation and novel receptor interaction profiles. D-Aspartate itself is an endogenous amino acid that plays a significant role in the neuroendocrine system and is known to act as a neurotransmitter/neuromodulator. This document provides detailed application notes and protocols for the use of Fmoc-D-Asp(OtBu)-OH in the synthesis of neuroactive compounds, with a focus on peptides targeting the N-methyl-D-aspartate (NMDA) receptor.
Data Presentation: Quantitative Analysis of Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid using the Fmoc/tBu strategy is the formation of aspartimide, a side reaction that can lead to a mixture of impurities, including α- and β-peptides, as well as racemization. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The use of alternative protecting groups for the aspartic acid side chain can significantly reduce this side reaction. Below is a comparison of the performance of different Fmoc-Asp derivatives in mitigating aspartimide formation.
| Fmoc-Asp Derivative | Protecting Group Strategy | Aspartimide Formation (% per cycle) in Asp-Gly sequence | Racemization Risk | Key Advantages |
| Fmoc-Asp(OtBu)-OH | Standard side-chain protection | High | High, due to aspartimide formation | Well-established, cost-effective for non-problematic sequences. |
| Fmoc-Asp(OMpe)-OH | Sterically hindered side-chain protection | Moderate | Reduced | Offers better suppression of aspartimide formation than OtBu. |
| Fmoc-Asp(OBno)-OH | Sterically hindered side-chain protection | Low (reported as low as 0.1%/cycle) | Significantly Reduced | Provides a robust solution to aspartimide formation with good coupling efficiency. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone amide protection (dipeptide) | Negligible | Very Low | Highly effective at preventing aspartimide formation by sterically hindering cyclization. |
Experimental Protocols
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of a Neuroactive Peptide Containing D-Aspartate
This protocol outlines the manual synthesis of a hypothetical D-aspartate-containing neuroactive peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA resin (substitution level: 0.3-0.8 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyano(hydroxyimino)acetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Asp(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing sensitive residues is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualization of Signaling Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, a key target for many neuroactive compounds.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow: Synthesis and Evaluation of a Neuroactive Peptide
This diagram outlines the general workflow from peptide synthesis to biological evaluation.
Application Notes and Protocols: Fmoc-D-Asp(OtBu)-OH in Drug Development and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OtBu)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-tert-butyl ester, is a critical building block in modern drug development, particularly in the realm of peptide-based therapeutics.[1] Its unique stereochemistry and protecting group strategy offer distinct advantages in the synthesis of peptides with enhanced stability and novel functionalities. These application notes provide a comprehensive overview of the use of Fmoc-D-Asp(OtBu)-OH in drug design and development, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS), strategies to mitigate common side reactions, and its application in targeted drug delivery. Detailed experimental protocols are provided to guide researchers in its effective utilization.
Core Applications in Drug Development
Fmoc-D-Asp(OtBu)-OH serves as a cornerstone in the synthesis of peptidomimetics and peptide-based drugs with improved pharmacokinetic profiles. The incorporation of a D-amino acid, such as D-aspartic acid, can significantly increase the resistance of a peptide to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1] This enhanced stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
The Fmoc and OtBu protecting groups provide orthogonal protection for the α-amino and β-carboxyl groups, respectively.[1] The base-labile Fmoc group allows for sequential deprotection and coupling of amino acids in SPPS, while the acid-labile OtBu group protects the side chain until the final cleavage step.[1][2]
A primary application lies in the synthesis of peptide inhibitors, receptor ligands, and other bioactive peptides where specific stereochemistry is required to achieve the desired biological activity. Furthermore, the aspartic acid side chain can be utilized as a conjugation point for linkers, imaging agents, or drug payloads in the design of targeted drug delivery systems.
Key Challenge: Aspartimide Formation
A significant challenge in the use of Fmoc-Asp(OtBu)-OH, including its D-enantiomer, is the formation of an aspartimide intermediate during the piperidine-mediated Fmoc deprotection step in SPPS. This intramolecular cyclization can lead to the formation of β-aspartyl peptides and racemization, complicating purification and reducing the yield of the target peptide. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
Mitigation Strategies
Several strategies have been developed to minimize aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: Employing protecting groups bulkier than OtBu can sterically hinder the cyclization reaction.
-
Modified Deprotection Conditions: Using weaker bases or additives in the deprotection cocktail can reduce the rate of aspartimide formation. For instance, the addition of an acidic modifier like ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution has been shown to reduce aspartimide-related impurities.
-
Backbone Protection: Protection of the backbone amide nitrogen of the residue C-terminal to the aspartic acid can completely prevent aspartimide formation.
Quantitative Data on Aspartimide Formation
The following table summarizes comparative data on the effectiveness of different aspartic acid derivatives in minimizing aspartimide formation in a model peptide sequence (VKDXYI, where X=G, N, or R) after prolonged treatment with 20% piperidine in DMF.
| Aspartic Acid Derivative | Sequence (X=) | Target Peptide (%) | Aspartimide (%) | α-piperidide (%) | β-piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 55.9 | 1.8 | 15.6 | 26.7 | 9.1 |
| Asn | 84.8 | 1.1 | 5.8 | 8.3 | 9.1 | |
| Arg | 88.4 | 1.1 | 4.3 | 6.2 | 25.1 | |
| Fmoc-Asp(OMpe)-OH | Gly | 61.2 | 2.5 | 15.3 | 21.0 | 4.2 |
| Asn | 95.2 | 0.5 | 1.9 | 2.4 | 4.2 | |
| Arg | 96.1 | 0.5 | 1.4 | 2.0 | 11.0 | |
| Fmoc-Asp(OBno)-OH | Gly | 90.5 | 0.4 | 4.0 | 5.1 | 0.9 |
| Asn | 99.4 | <0.1 | 0.2 | 0.3 | 0.9 | |
| Arg | 99.4 | <0.1 | 0.2 | 0.3 | 1.4 |
Data adapted from comparative studies on scorpion toxin II peptides. Mpe = 3-methyl-3-pentyl; Bno = 5-butyl-5-nonyl.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OtBu)-OH
This protocol outlines the general steps for incorporating Fmoc-D-Asp(OtBu)-OH into a peptide sequence using manual or automated SPPS.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve 4 equivalents of Fmoc-D-Asp(OtBu)-OH and 4 equivalents of a coupling reagent (e.g., HATU, HCTU) in DMF.
- Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a ninhydrin test to ensure completion.
- Wash the resin thoroughly with DMF.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
- Wash the resin with DMF and dichloromethane (DCM).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
- Filter the cleavage mixture to separate the resin.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
Protocol 2: Mitigation of Aspartimide Formation during Fmoc Deprotection
To minimize aspartimide formation when incorporating Fmoc-D-Asp(OtBu)-OH, especially in sensitive sequences, modify the deprotection step as follows:
-
Use a modified deprotection solution: Instead of 20% piperidine in DMF, use a solution containing 2% piperidine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Alternatively, use 20% piperidine in DMF containing 0.1 M HOBt or Oxyma.
-
Reduce deprotection time: Shorten the deprotection times, for example, to 2 x 5 minutes, while ensuring complete Fmoc removal.
-
Microwave-assisted SPPS: For difficult couplings following the sterically hindered aspartic acid residue, microwave energy can be used to drive the reaction to completion.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Aspartimide Formation during SPPS.
Application in Targeted Drug Delivery
The incorporation of Fmoc-D-Asp(OtBu)-OH can be strategically employed in the design of targeted drug delivery systems. The D-amino acid contributes to the stability of the peptide linker or targeting moiety in the biological environment. The side chain of aspartic acid, after deprotection, provides a carboxylic acid handle for the conjugation of cytotoxic drugs, imaging agents, or nanoparticles.
This approach allows for the creation of "guided molecular missiles" where a peptide containing D-Asp targets specific receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis and the intracellular delivery of the payload. This targeted delivery strategy aims to increase the therapeutic efficacy while minimizing off-target toxicity.
Conclusion
Fmoc-D-Asp(OtBu)-OH is an invaluable reagent in the synthesis of peptide-based drugs. Its ability to confer proteolytic stability makes it a key component in designing long-acting therapeutics. While the potential for aspartimide formation presents a synthetic challenge, the mitigation strategies and optimized protocols outlined in these notes provide a clear path to its successful application. The strategic incorporation of Fmoc-D-Asp(OtBu)-OH will continue to be a powerful tool for researchers and scientists in the development of novel and effective peptide-based therapies and targeted drug delivery systems.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-D-Asp(OtBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as D-isomers with acid-labile side-chain protection, is a critical strategy in modern peptide drug design to enhance proteolytic stability and modulate biological activity. Fmoc-D-Asp(OtBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing a D-aspartic acid residue with its side-chain carboxyl group protected by a tert-butyl (OtBu) group. The bulky and hydrophobic nature of both the Fluorenylmethyloxycarbonyl (Fmoc) and OtBu protecting groups presents unique challenges for purification. This document provides a detailed guide to the purification of peptides containing the Fmoc-D-Asp(OtBu) moiety using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique for peptide purification.[1][2][3]
Challenges in Purification
The primary challenges in purifying peptides containing Fmoc-D-Asp(OtBu) stem from the physicochemical properties conferred by the protecting groups:
-
Increased Hydrophobicity: The Fmoc group is highly hydrophobic, which can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and potential for peptide aggregation.[4]
-
Acid Lability of OtBu: The tert-butyl ester is sensitive to strong acids. While stable under the conditions of Fmoc removal (piperidine), it is cleaved by trifluoroacetic acid (TFA), which is commonly used as an ion-pairing agent in RP-HPLC mobile phases.[4] Prolonged exposure to TFA during purification can lead to premature deprotection, resulting in a mixture of protected and deprotected species that are difficult to separate.
-
Aspartimide Formation: Sequences containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially during the basic conditions of Fmoc deprotection. This can lead to the formation of α- and β-peptides, as well as racemization, creating a complex mixture of impurities that are often difficult to resolve by HPLC.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Cleavage
A typical SPPS workflow for synthesizing a peptide containing Fmoc-D-Asp(OtBu) is outlined below.
References
Application Notes and Protocols for the Incorporation of Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as the tert-butyl (tBu) group, for the permanent protection of reactive amino acid side chains.[2][3][4]
Fmoc-D-Asp(OtBu)-OH is a crucial building block in this methodology, allowing for the introduction of a D-aspartic acid residue into a peptide sequence.[5] The 'D' configuration can impart unique properties to the resulting peptide, such as increased resistance to enzymatic degradation. The tert-butyl ester protecting the β-carboxyl side chain prevents unwanted side reactions during synthesis and is typically removed during the final cleavage from the solid support under acidic conditions.
This document provides a detailed protocol for the efficient incorporation of Fmoc-D-Asp(OtBu)-OH into a growing peptide chain using manual or automated SPPS.
Chemical Properties
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester |
| Molecular Formula | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). |
Experimental Protocol: Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol outlines the key steps for coupling Fmoc-D-Asp(OtBu)-OH to a resin-bound peptide with a free N-terminal amine. The process involves three main stages: Fmoc deprotection, amino acid activation and coupling, and washing.
Materials and Reagents
-
Fmoc-D-Asp(OtBu)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Solution:
-
20% Piperidine in DMF (v/v)
-
-
Coupling Reagents:
-
Activating Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
-
Washing Solvents: DMF, DCM
-
Optional Capping Solution: Acetic anhydride and DIPEA in DMF
Protocol Steps
The entire process is a cycle that is repeated for each amino acid addition.
1. Resin Swelling:
-
Swell the peptide-resin in DMF for at least 30 minutes before starting the synthesis.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, prepare the activated amino acid solution. Dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to the resin loading), an equivalent amount of the activating agent (e.g., HBTU), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the coupling time, typically 1-2 hours at room temperature.
4. Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin extensively with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.
5. (Optional) Capping:
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash the resin with DMF and DCM.
6. Monitoring the Coupling Reaction:
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
Quantitative Data Summary
| Parameter | Recommended Quantity/Time | Notes |
| Fmoc-D-Asp(OtBu)-OH | 3 - 5 equivalents | Relative to the functionalization of the resin. |
| Activating Agent (e.g., HBTU) | 3 - 5 equivalents | Relative to the resin functionalization. |
| Base (e.g., DIPEA) | 6 - 10 equivalents | Relative to the resin functionalization. |
| Fmoc Deprotection Time | 2 x 10 minutes | Two treatments with fresh deprotection solution are common. |
| Coupling Reaction Time | 1 - 2 hours | Can be extended for difficult couplings. |
Potential Side Reactions: Aspartimide Formation
A notable side reaction when incorporating aspartic acid residues is the formation of an aspartimide intermediate. This can be promoted by the basic conditions of Fmoc deprotection. The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of β-aspartyl peptides and racemization.
Mitigation Strategies:
-
Use of Additives: Adding 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution can suppress aspartimide formation.
-
Alternative Protecting Groups: For sequences particularly prone to this side reaction, consider using alternative side-chain protecting groups such as Fmoc-Asp(OMpe)-OH or employing backbone protection strategies.
Final Cleavage
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on the D-Asp residue) are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT).
Diagrams
Caption: A diagram illustrating the key steps in the solid-phase peptide synthesis cycle for the incorporation of a single Fmoc-D-Asp(OtBu)-OH residue.
Caption: A simplified schematic of the aspartimide side reaction that can occur during the Fmoc deprotection step in peptides containing aspartic acid.
References
Application Notes and Protocols for the Use of Fmoc-D-Asp(OtBu)-OH in Peptide Library Preparation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of vast numbers of compounds to identify novel therapeutic leads. The incorporation of non-natural amino acids, such as D-amino acids, into these libraries offers a powerful strategy to enhance the proteolytic stability and modulate the biological activity of peptide candidates. This document provides detailed application notes and experimental protocols for the use of Fmoc-D-Asp(OtBu)-OH in the solid-phase synthesis of peptide libraries. Fmoc-D-Asp(OtBu)-OH is a key building block for introducing a D-aspartic acid residue, which can impart unique conformational constraints and resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of potential drug candidates.
Advantages of Incorporating Fmoc-D-Asp(OtBu)-OH in Peptide Libraries
The inclusion of D-aspartic acid via Fmoc-D-Asp(OtBu)-OH in peptide libraries offers several key advantages in the context of drug discovery:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in vivo half-life of the peptide drug candidate.
-
Improved Bioavailability: By resisting enzymatic degradation, D-peptides often exhibit improved bioavailability compared to their L-counterparts.
-
Unique Biological Activities: The distinct stereochemistry of D-amino acids can lead to novel binding interactions with biological targets, potentially resulting in unique or enhanced biological activities.
-
Conformational Constraint: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can be advantageous for receptor binding and specificity.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation
The incorporation of D-amino acids can sometimes be challenging due to steric hindrance. The choice of coupling reagent is therefore critical to ensure high coupling efficiency. This table summarizes the performance of common coupling reagents in the context of sterically hindered amino acid coupling, which is relevant for the efficient incorporation of Fmoc-D-Asp(OtBu)-OH.
| Coupling Reagent | Typical Coupling Time | Typical Yield (%) | Racemization Risk | Notes |
| HBTU/HOBt | 1-2 hours | >95% | Low | A widely used and effective coupling reagent combination. |
| HATU | 30-60 minutes | >98% | Very Low | Highly efficient, especially for hindered amino acids. |
| PyBOP | 1-2 hours | >95% | Low | Another effective phosphonium-based coupling reagent. |
| DIC/HOBt | 2-4 hours | 90-95% | Moderate | A cost-effective option, but may be slower and have a higher risk of racemization with sensitive amino acids. |
Data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Analytical Characterization of a Model Tetrapeptide Library
This table presents hypothetical but representative analytical data for a small tetrapeptide library synthesized using the split-and-mix method, incorporating Fmoc-D-Asp(OtBu)-OH at a fixed position. The data illustrates the expected purity and mass accuracy.
| Peptide Sequence (X = Mixture of 19 L-amino acids) | Expected Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |
| Ac-Ala-D-Asp-Gly-X-NH2 | Varies | Varies | >90% (average) |
| Ac-Val-D-Asp-Gly-X-NH2 | Varies | Varies | >90% (average) |
| Ac-Leu-D-Asp-Gly-X-NH2 | Varies | Varies | >90% (average) |
| Ac-Phe-D-Asp-Gly-X-NH2 | Varies | Varies | >90% (average) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a One-Bead-One-Compound (OBOC) Tetrapeptide Library using Split-and-Mix Method
This protocol describes the synthesis of a tetrapeptide library with the general structure Ac-Xaa3-D-Asp-Xaa1-NH2, where Xaa represents a mixture of standard L-amino acids.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Asp(OtBu)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Acetic anhydride (for capping)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
First Position Amino Acid Coupling (Split-and-Mix):
-
Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the first position (Xaa1).
-
In separate reaction vessels, couple each Fmoc-L-amino acid (3 eq.) to its respective resin portion using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours.
-
Confirm complete coupling using a Kaiser test.
-
Combine all resin portions, wash thoroughly with DMF and DCM, and mix well.
-
-
Fmoc Deprotection:
-
Treat the combined resin with 20% piperidine in DMF as described in step 1.
-
Wash the resin thoroughly.
-
-
Second Position Amino Acid Coupling (Fmoc-D-Asp(OtBu)-OH):
-
Couple Fmoc-D-Asp(OtBu)-OH (3 eq.) to the entire batch of resin using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF as described in step 1.
-
Wash the resin thoroughly.
-
-
Third Position Amino Acid Coupling (Split-and-Mix):
-
Repeat the split-and-mix coupling procedure as described in step 2 for the third position (Xaa3).
-
Combine and wash the resin.
-
-
Fmoc Deprotection and Acetylation:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Cap the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide library by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide library under vacuum.
-
Protocol 2: Characterization of the Peptide Library by LC-MS
Materials:
-
Peptide library sample
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
C18 reverse-phase HPLC column
-
Mass spectrometer with ESI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide library in Solvent A.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
-
MS Analysis:
-
Analyze the eluting peptides using the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to determine the molecular weights of the library components.
-
Perform MS/MS fragmentation on selected parent ions to confirm the peptide sequences.
-
-
Data Analysis:
-
Process the LC-MS data to identify the components of the library and assess their purity.
-
Compare the observed molecular weights with the expected masses of the library members.
-
Mandatory Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for the synthesis, characterization, and screening of a D-peptide library.
Signaling Pathway of a D-Peptide Antagonist Targeting the CXCR4 Receptor
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in cancer metastasis and HIV entry. D-peptide libraries have been successfully used to identify potent and stable antagonists of CXCR4.[1][2]
Caption: D-peptide antagonists block CXCL12-induced CXCR4 signaling pathways.[1][2]
Conclusion
The incorporation of Fmoc-D-Asp(OtBu)-OH into peptide libraries represents a valuable strategy for the discovery of novel peptide-based therapeutics with enhanced stability and potentially unique biological activities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize, characterize, and screen D-peptide libraries. By leveraging these methods, scientists can expand the chemical diversity of their screening collections and increase the likelihood of identifying promising drug candidates.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-D-Asp(OtBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides, offering significant reductions in reaction times and often leading to improved purity of the final product.[1][2][3] The use of Fmoc-D-Asp(OtBu)-OH, a protected D-amino acid, is crucial for the synthesis of peptides with modified backbones, enhanced stability against enzymatic degradation, or specific conformational properties. However, the incorporation of aspartic acid residues, particularly under the elevated temperatures of microwave synthesis, presents challenges such as racemization and aspartimide formation.[1][4] These side reactions can compromise the purity and biological activity of the target peptide.
These application notes provide detailed protocols and guidelines for the efficient and high-purity synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH using microwave irradiation, with a focus on mitigating common side reactions.
Advantages of Microwave-Assisted Synthesis for Peptides Containing Fmoc-D-Asp(OtBu)
Microwave energy offers several advantages in SPPS:
-
Accelerated Reaction Rates: Microwave irradiation significantly shortens the time required for both the coupling of amino acids and the removal of the Fmoc protecting group.
-
Improved Coupling Efficiency: For sterically hindered amino acids or during the synthesis of "difficult" sequences, microwave energy can help drive reactions to completion, resulting in higher yields and purity.
-
Enhanced Purity: By reducing reaction times and promoting efficient coupling, the formation of deletion and other truncated peptide impurities can be minimized.
Challenges: Aspartimide Formation and Racemization
The primary challenges associated with the incorporation of Asp residues in Fmoc-SPPS, which can be exacerbated by the high temperatures in microwave synthesis, are:
-
Aspartimide Formation: An intramolecular cyclization reaction that can occur during the piperidine-mediated Fmoc deprotection step. This leads to the formation of a succinimide intermediate that can subsequently open to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization.
-
Racemization: The elevated temperatures used in microwave-assisted coupling can increase the risk of epimerization at the α-carbon of the amino acid, leading to a loss of stereochemical integrity. For Fmoc-D-Asp(OtBu)-OH, this would result in the undesired incorporation of the L-isoform.
Mitigation Strategies for Side Reactions
Several strategies can be employed to minimize aspartimide formation and racemization during the microwave-assisted synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH:
-
Lower Coupling Temperatures: For sensitive amino acids like aspartic acid, reducing the microwave coupling temperature to 50°C can significantly limit racemization.
-
Addition of Oxyma Pure or HOBt to the Deprotection Solution: The inclusion of an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can suppress aspartimide formation.
-
Use of Hindered Bases: Employing a more sterically hindered base in the coupling reaction can also reduce the extent of racemization.
-
Specialized Reagents: For particularly problematic sequences, the use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can prevent aspartimide formation at the Asp-Gly linkage.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the microwave peptide synthesizer being used.
Protocol 1: Standard Microwave-Assisted Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol is suitable for many sequences and balances speed with purity.
Table 1: Reagents and Conditions for Standard Microwave-Assisted Coupling
| Parameter | Value |
| Resin | Rink Amide or other suitable resin |
| Fmoc-D-Asp(OtBu)-OH | 5 equivalents |
| Coupling Reagent | DIC (5 eq.) / Oxyma Pure (5 eq.) |
| Solvent | DMF |
| Coupling Temperature | 75°C |
| Coupling Time | 5 minutes |
| Deprotection Solution | 20% piperidine in DMF |
| Deprotection Temperature | 75°C |
| Deprotection Time | 3 minutes |
Protocol 2: Optimized Microwave-Assisted Coupling of Fmoc-D-Asp(OtBu)-OH for Sensitive Sequences
This protocol is recommended for sequences known to be prone to aspartimide formation or racemization.
Table 2: Reagents and Conditions for Optimized Microwave-Assisted Coupling
| Parameter | Value |
| Resin | Rink Amide or other suitable resin |
| Fmoc-D-Asp(OtBu)-OH | 5 equivalents |
| Coupling Reagent | DIC (5 eq.) / Oxyma Pure (5 eq.) |
| Solvent | DMF |
| Coupling Temperature | 50°C |
| Coupling Time | 10 minutes |
| Deprotection Solution | 20% piperidine with 0.1 M Oxyma Pure in DMF |
| Deprotection Temperature | 75°C |
| Deprotection Time | 3 minutes |
Detailed Methodologies
1. Resin Swelling:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the appropriate deprotection solution (as specified in Table 1 or 2).
-
Apply microwave irradiation at the specified temperature and time.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (5 eq.) and Oxyma Pure (5 eq.) in DMF.
-
Add DIC (5 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Apply microwave irradiation at the specified temperature and time.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
4. Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
While specific quantitative data for the microwave-assisted synthesis of peptides containing Fmoc-D-Asp(OtBu)-OH is not extensively available in the literature, the following table provides a comparative summary of expected outcomes based on general principles of microwave SPPS and studies on the L-isoform.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Coupling Time | 30 - 120 minutes | 5 - 10 minutes |
| Deprotection Time | 15 - 30 minutes | 3 - 5 minutes |
| Total Synthesis Time | Significantly longer | Significantly shorter |
| Crude Purity | Generally good | Often higher due to increased efficiency |
| Risk of Racemization | Lower | Higher at elevated temperatures |
| Risk of Aspartimide | Present, sequence dependent | Potentially higher at elevated temperatures |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for microwave-assisted solid-phase peptide synthesis.
Caption: Microwave-assisted SPPS workflow.
Signaling Pathway of Aspartimide Formation
The following diagram illustrates the chemical pathway leading to the undesirable formation of aspartimide during Fmoc deprotection.
Caption: Aspartimide formation pathway.
Conclusion
Microwave-assisted synthesis is a highly effective method for the rapid and efficient production of peptides containing Fmoc-D-Asp(OtBu)-OH. By understanding the potential side reactions of aspartimide formation and racemization, and by implementing appropriate mitigation strategies such as optimized temperatures and reagent compositions, researchers can successfully synthesize high-purity peptides incorporating D-aspartic acid for a wide range of applications in research and drug development.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation with Fmoc-D-Asp(OtBu)-OH
Welcome to the technical support center for troubleshooting and preventing aspartimide formation when using Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using Fmoc-D-Asp(OtBu)-OH?
A1: Aspartimide formation is a common side reaction in Fmoc-based SPPS involving an aspartic acid residue. It occurs when the backbone amide nitrogen following the aspartic acid attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[1][2] This is problematic for several reasons:
-
Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity, leading to a mixture of D and L isomers.[2]
-
Chain Branching: The aspartimide ring can be opened by nucleophiles, such as the piperidine used for Fmoc deprotection, at either the α- or β-carbonyl. This results in the formation of undesired α- and β-aspartyl peptides and their corresponding piperidide adducts.[1][3]
-
Purification Challenges: These side products often have similar retention times to the target peptide in reverse-phase HPLC, making purification difficult and sometimes impossible.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue C-terminal to the aspartic acid significantly influences the rate of aspartimide formation. Sequences where aspartic acid is followed by a small or flexible amino acid are particularly prone to this side reaction. The most problematic sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg
Q3: What are the primary factors that promote aspartimide formation?
A3: Several factors during Fmoc-SPPS can increase the likelihood and rate of aspartimide formation:
-
Base Exposure: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) is a major contributor.
-
Temperature: Higher temperatures during synthesis can accelerate the rate of the side reaction.
-
Protecting Groups: The standard tert-butyl (OtBu) protecting group on the aspartic acid side chain may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.
Troubleshooting Guide
Issue: Significant aspartimide formation is detected by HPLC/MS analysis of the crude peptide.
This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize or eliminate aspartimide formation in your peptide synthesis.
Step 1: Analyze Your Synthesis Conditions and Sequence
The first step is to evaluate your current protocol and the peptide sequence to identify risk factors.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting aspartimide formation.
Step 2: Implement Corrective Actions
Based on your analysis, choose one or more of the following strategies to mitigate aspartimide formation.
Strategy 1: Modification of Fmoc-Deprotection Conditions
For sequences with moderate risk, altering the deprotection conditions can be a simple and effective solution.
-
Reduce Deprotection Time: Minimize the exposure to piperidine by using shorter deprotection times (e.g., 2 x 5 minutes instead of 2 x 10 minutes), ensuring complete Fmoc removal is still achieved.
-
Use a Weaker Base: Replace 20% piperidine in DMF with a less nucleophilic base like 20% piperazine in DMF.
-
Incorporate an Acidic Additive: Adding a small amount of an acidic additive to the deprotection solution can significantly reduce aspartimide formation. A common choice is 0.1 M hydroxybenzotriazole (HOBt) in 20% piperidine/DMF.
Strategy 2: Utilize Sterically Hindered Side-Chain Protecting Groups
For high-risk sequences, the standard Fmoc-D-Asp(OtBu)-OH may not be sufficient. Replacing it with an aspartic acid derivative with a bulkier side-chain protecting group provides greater steric hindrance and effectively blocks the cyclization reaction.
| Protecting Group | Structure | Effectiveness in Reducing Aspartimide Formation |
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard, may be insufficient for problematic sequences. |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Improved performance over OtBu. |
| ODie (3-ethylpent-3-yl) | -C(C₂H₅)₃ | Comparable or better performance than OMpe. |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Highly effective. |
| OPhp (4-n-propyl-4-heptyl) | -C(C₃H₇)₃ | Very effective due to increased bulk and flexibility. |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | Extremely effective, reducing aspartimide to negligible levels. |
Strategy 3: Implement Backbone Protection
For the most challenging sequences, particularly those containing Asp-Gly, backbone protection is the most robust method to completely prevent aspartimide formation. This involves using a pre-formed dipeptide where the amide nitrogen of the second amino acid is protected.
-
Dmb-Protected Dipeptides: The use of dipeptides like Fmoc-Asp(OtBu)-Gly-(Dmb)-OH, where Dmb is 2,4-dimethoxybenzyl, masks the nucleophilic amide nitrogen, thus preventing the initial cyclization step. The Dmb group is cleaved during the final TFA-mediated cleavage from the resin.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc-Deprotection:
-
Add the deprotection solution to the resin-bound peptide.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.
Protocol 2: Coupling of Sterically Hindered Fmoc-Asp(Side-Chain)-OH
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Perform Fmoc deprotection of the preceding amino acid using your standard or modified protocol.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3-5 equivalents of the sterically hindered Fmoc-Asp derivative (e.g., Fmoc-Asp(OBno)-OH) and a suitable coupling reagent (e.g., HATU, HCTU) in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Allow to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. A longer coupling time may be necessary due to the increased steric bulk.
-
-
Washing: Wash the resin with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 3: Final Cleavage and Deprotection
-
Washing: Wash the resin with dichloromethane (DCM) (5 times).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Mechanism of Aspartimide Formation
Caption: Base-catalyzed pathway of aspartimide formation.
By following these guidelines, you can effectively troubleshoot and prevent aspartimide formation, leading to higher purity and yield of your target peptides. For further assistance, please consult the cited literature or contact our technical support team.
References
Technical Support Center: Troubleshooting Fmoc Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a focus on the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
Incomplete removal of the Fmoc protecting group from the N-terminal amine of the growing peptide chain is a common issue in SPPS. This failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which can be challenging to separate from the target peptide, thereby reducing overall yield and purity.[1] Key indicators include:
-
Negative Qualitative Tests: A yellow or colorless result from a Kaiser (ninhydrin) test on resin beads after the deprotection step indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[1][2] Note that the Kaiser test is not reliable for N-terminal proline, which gives a reddish-brown color.[1][2]
-
Analytical Chemistry Results: HPLC analysis of the crude peptide often shows significant peaks corresponding to deletion sequences (peptides missing one or more amino acids). MALDI-TOF mass spectrometry can then be used to identify the masses of these deletion peptides, confirming the issue.
-
Real-time Monitoring: In automated peptide synthesizers, UV-Vis spectrophotometry is used to monitor the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance around 301-312 nm. A slow or incomplete release, indicated by a failure of the UV absorbance to return to baseline, points to inefficient deprotection.
Q2: What are the common causes of incomplete Fmoc deprotection?
Several factors, often related to the peptide sequence itself, can hinder the complete removal of the Fmoc group:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets. This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is particularly common in sequences with repeating hydrophobic residues such as Leucine, Alanine, or Valine.
-
Steric Hindrance: Amino acids with bulky side chains, especially β-branched residues like Valine (Val) and Isoleucine (Ile), or α,α-disubstituted amino acids like Aminoisobutyric acid (Aib), can sterically impede the approach of the deprotection base.
-
Suboptimal Protocols or Reagents: Insufficient deprotection time, low reagent concentration, or degraded reagents (e.g., old piperidine solution) can lead to incomplete removal.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin limits the accessibility of reagents to the growing peptide chains, hindering the reaction.
Q3: When should I consider using DBU for Fmoc deprotection?
Standard deprotection protocols using 20% piperidine in DMF may be insufficient for "difficult" sequences. DBU is a much stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal. You should consider using DBU when:
-
You are working with sequences known to be prone to aggregation.
-
The peptide contains sterically hindered amino acids that slow down deprotection.
-
Extending the deprotection time with piperidine alone does not resolve the issue.
-
Real-time UV monitoring indicates a slow or incomplete deprotection reaction.
Q4: How does DBU work, and what are the recommended formulations?
DBU removes the Fmoc group much faster than piperidine. However, because DBU is non-nucleophilic, it cannot "quench" the reactive dibenzofulvene (DBF) byproduct of the reaction. This unquenched DBF can react with the newly deprotected N-terminal amine, causing side reactions. Therefore, DBU is almost always used in combination with a nucleophilic scavenger.
Commonly used DBU cocktails include:
-
DBU/Piperidine: A solution of 1-2% DBU with 2-20% piperidine in DMF. The DBU accelerates the deprotection, while the piperidine acts as the scavenger for DBF.
-
DBU/Piperazine: A combination of 2% DBU and 5% piperazine in NMP or DMF has been shown to be highly effective, enhancing deprotection kinetics while minimizing side reactions like diketopiperazine formation. This combination can achieve complete Fmoc removal in under a minute.
Q5: What are the potential side reactions when using DBU, and how can they be mitigated?
The primary concern with using a strong base like DBU is the increased risk of base-catalyzed side reactions.
-
Aspartimide Formation: This is a significant risk for peptides containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser sequences. The strong basicity of DBU can catalyze the formation of a cyclic succinimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.
-
Mitigation: Avoid using DBU if the peptide contains susceptible Asp residues. If its use is necessary, adding a weak acid like 1% formic acid to the DBU/piperazine deprotection solution can help buffer the basicity and suppress aspartimide formation.
-
-
Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. A 2% DBU and 5% piperazine solution in NMP has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving incomplete Fmoc deprotection.
Quantitative Data Summary
The choice of deprotection reagent significantly impacts the speed and efficiency of the reaction. The following table summarizes the kinetics of various deprotection solutions. The half-life (t₁/₂) represents the time required to remove 50% of the Fmoc groups.
| Deprotection Reagent Cocktail | Solvent | t₁/₂ (seconds) | Time for 99.99% Deprotection (minutes) |
| 20% Piperidine | DMF | 7 | 1.5 |
| 10% Piperidine | DMF | 20 | 4.4 |
| 5% Piperidine | DMF | 39 | 8.6 |
| 5% Piperazine | DMF | 50 | 11.0 |
| 5% Piperazine + 0.5% DBU | DMF | 11 | 2.4 |
| 5% Piperazine + 1% DBU | DMF | 7 | 1.5 |
| 5% Piperazine + 2% DBU | DMF | 4 | < 1.0 |
| Data adapted from kinetic studies on resin-bound Fmoc-Val. |
As shown, the addition of 2% DBU to a 5% piperazine solution results in a deprotection rate that is faster than the standard 20% piperidine solution.
Experimental Protocols
Protocol 1: Qualitative Detection of Free Amines (Kaiser Test)
This test is used to confirm the presence of free primary amines after the deprotection step.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Collect a small sample of peptide-resin (a few beads) and place it in a small glass test tube.
-
Wash the resin beads thoroughly with DMF, followed by ethanol, to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Dark Blue: Positive result. Indicates successful deprotection.
-
Yellow/No Change: Negative result. Indicates incomplete deprotection.
-
Protocol 2: Standard Fmoc Deprotection (20% Piperidine)
This protocol describes a typical manual Fmoc deprotection cycle.
-
Resin Swelling: Ensure the peptide-resin is well-swollen in DMF for at least 30 minutes before starting.
-
Initial Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure completeness.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next coupling step.
Protocol 3: Enhanced Fmoc Deprotection with DBU/Piperidine
This protocol should be used for difficult sequences where standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Deprotection: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture for 5-15 minutes at room temperature. Monitor the reaction progress carefully if possible.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test (Protocol 1) to confirm the presence of a free primary amine before proceeding.
Protocol 4: Rapid Fmoc Deprotection with DBU/Piperazine
This highly efficient protocol is suitable for aggregation-prone sequences.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.
-
Deprotection: Add the deprotection solution to the resin.
-
Reaction: Agitate for 1-5 minutes. The reaction is very rapid.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all reagents.
-
Confirmation: Perform a Kaiser test (Protocol 1) to confirm complete deprotection.
Mechanism Visualization
The following diagram illustrates the general mechanism of Fmoc deprotection, highlighting the roles of the base (DBU) and the nucleophilic scavenger.
References
Technical Support Center: Aggregation in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS), with a particular focus on sequences containing Fmoc-d-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why does it occur?
During solid-phase peptide synthesis, as the peptide chain elongates, it can fold and adopt stable secondary structures, such as β-sheets. These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds. This self-association leads to the formation of insoluble or poorly solvated masses known as aggregates. This phenomenon hinders the diffusion of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, which ultimately lowers the purity and yield of the final peptide.
Q2: Why are sequences containing Fmoc-d-Asp(OtBu)-OH sometimes prone to aggregation?
While Fmoc-d-Asp(OtBu)-OH itself is not a primary driver of aggregation, its presence within a hydrophobic or aggregation-prone sequence can contribute to synthesis difficulties. Aggregation is highly sequence-dependent, and peptides containing stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Ala) are particularly susceptible. Therefore, when Fmoc-d-Asp(OtBu)-OH is part of such a sequence, aggregation-disrupting strategies are often necessary for a successful synthesis.
Q3: What are the common signs of on-resin peptide aggregation?
The most common indicators of aggregation during SPPS include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.
-
Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to a positive result in colorimetric tests (like the Kaiser test) after the deprotection step.
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency.
-
Atypical UV Monitoring Profiles: In automated synthesizers with UV monitoring of the Fmoc deprotection, aggregation can lead to flattened and broadened peaks.
Q4: What is aspartimide formation and how is it related to Fmoc-d-Asp(OtBu)-OH?
Aspartimide formation is a common side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1] It is initiated by the base-catalyzed intramolecular cyclization of the aspartic acid residue, leading to the formation of a succinimide ring. This can result in a mixture of α- and β-peptides, as well as racemization. The repeated exposure to piperidine during Fmoc deprotection can promote this side reaction. While aggregation and aspartimide formation are distinct issues, conditions that favor one can sometimes exacerbate the other. For sequences prone to this side reaction, specific strategies are required to minimize its occurrence.
Troubleshooting Guides
If you suspect on-resin aggregation, the following troubleshooting strategies can be implemented. A general workflow for addressing aggregation is presented below.
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Modifying Physical and Solvent Conditions
Changes to the reaction environment can often overcome mild to moderate aggregation.
Caption: Overview of physical and solvent-based strategies to combat aggregation.
-
Change Solvent: Switching from the standard N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve the solvation of the growing peptide chain, particularly for hydrophobic sequences.[1][2] Adding a co-solvent like dimethyl sulfoxide (DMSO) (up to 25%) to either DMF or NMP can also enhance solvation.[3]
-
Sonication: Applying ultrasonic energy can help to physically break up aggregates and improve reagent penetration into the resin beads.[3]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate both coupling and deprotection steps. The rapid heating helps to disrupt secondary structures, leading to higher purity and yields for difficult sequences.
Chemical and Reagent-Based Solutions
Optimizing the chemical reagents used in the synthesis can overcome more severe aggregation.
-
Use of Chaotropic Salts: Washing the resin with solutions of chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can help to disrupt existing secondary structures.
-
Stronger Deprotection Cocktails: If Fmoc deprotection is slow or incomplete, switching from 20% piperidine in DMF to a stronger base mixture, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF, can be effective. However, caution is advised as DBU can increase the risk of aspartimide formation.
-
More Efficient Coupling Reagents: For difficult coupling reactions, using a more powerful activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) can improve reaction efficiency. Performing a "double coupling" (repeating the coupling step with fresh reagents) is also a common strategy.
Advanced Strategies for "Difficult" Sequences
For highly problematic sequences, it may be necessary to redesign the synthesis strategy from the outset.
-
Backbone Protection: Incorporating amino acids with backbone protection, such as those containing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively disrupt the hydrogen bonding that leads to aggregation. For sequences containing an Asp-Gly motif, using the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended as it prevents both aggregation and aspartimide formation.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can act as "structure breakers," disrupting the formation of secondary structures. These are particularly effective when spaced approximately every 6-7 residues.
-
Resin and Linker Choice: Using a low-substitution resin can reduce inter-chain interactions. PEG (polyethylene glycol)-based resins often have better swelling properties and can improve synthesis outcomes for aggregating sequences.
Data Presentation
The following tables summarize quantitative data on the effectiveness of various anti-aggregation and side-reaction prevention strategies.
Table 1: Comparison of Solvents and Physical Methods on Crude Peptide Purity and Yield
| Strategy | Peptide Sequence | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference(s) |
| Solvent Change | Hydrophobic 7-mer | DMF | Lower Purity | NMP | Higher Purity | |
| Solvent Change | Hydrophobic 34-mer | 100% DMF | 4% Crude Yield | 80% NMP / 20% DMSO | 12% Crude Yield | |
| Sonication | Pep1 (12-mer) | "Classical" SPPS | 73% Crude Purity, 42% Yield | US-assisted SPPS | 82% Crude Purity, 54% Yield | |
| Microwave | A-beta 1-42 | Conventional RT | Low Purity/Yield | Microwave-Assisted | 68% Crude Purity | |
| Microwave | Deca-β-peptide | Conventional RT | 21% Crude Purity | Microwave-Assisted | 57% Crude Purity |
Table 2: Impact of Aspartic Acid Protecting Group on Aspartimide Formation
| Peptide Sequence | Protecting Group | % Target Peptide | % Aspartimide-Related Impurities | % D-Asp Isomer | Reference(s) |
| VKD(X) GYI (Scorpion Toxin II) | Fmoc-Asp(OtBu)-OH | 44.0 | 56.0 | 12.0 | |
| Fmoc-Asp(OMpe)-OH | 83.0 | 17.0 | 4.0 | ||
| Fmoc-Asp(OBno)-OH | 97.5 | 2.5 | 0.5 | ||
| (Gly²)-GLP-2 (33-mer) | Fmoc-Asp(OtBu)-OH | Lower | - | - | |
| Fmoc-Asp(OBno)-OH | Higher (25% increase in target peptide) | Negligible | - |
Experimental Protocols
Protocol 1: Difficult Coupling with HATU
This protocol is for coupling an amino acid when standard methods (e.g., with HBTU/HOBt) fail due to suspected aggregation.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (6 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased to 40°C.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).
Protocol 2: Deprotection using DBU/Piperidine
This protocol can be used for slow or incomplete Fmoc deprotection.
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and react for 5-10 minutes.
-
Second Treatment: Drain and repeat the deprotection step with fresh reagent for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and DBU.
Protocol 3: Chaotropic Salt Wash for Aggregation Disruption
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
References
Technical Support Center: Fmoc-D-Asp(OtBu)-OH Synthesis and Application
Welcome to the technical support center for Fmoc-D-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity during the synthesis of Fmoc-D-Asp(OtBu)-OH and to troubleshoot common issues encountered during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Fmoc-D-Asp(OtBu)-OH?
A1: The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves a two-step process. First is the selective esterification of the β-carboxylic acid of D-aspartic acid with a tert-butyl group. This is often achieved by reacting D-aspartic acid with a tert-butylating agent in the presence of an acid catalyst. The second step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, commonly using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.[1][2]
Q2: What are the critical parameters to control during the synthesis of Fmoc-D-Asp(OtBu)-OH to ensure high yield and purity?
A2: To ensure high yield and purity, it is crucial to control several parameters:
-
Reaction Temperature: Maintaining the recommended temperature at each step is vital. For instance, during tert-butylation, temperatures are often kept low to prevent side reactions, while the Fmoc protection step is typically carried out at room temperature.[2]
-
pH Control: During the Fmoc protection step, maintaining a basic pH (typically 8-9) is essential for the reaction to proceed efficiently.[2]
-
Purity of Starting Materials: The purity of D-aspartic acid and the protecting group reagents will directly impact the purity of the final product.
-
Purification Method: Proper purification, often involving crystallization, is key to removing byproducts and unreacted starting materials. A common method involves crystallization from a solvent system like toluene.
Q3: What are the common impurities observed in Fmoc-D-Asp(OtBu)-OH synthesis?
A3: Common impurities can include:
-
Unreacted D-Asp(OtBu)-OH.
-
Over-reacted D-aspartic acid di-tert-butyl ester.
-
Residual reagents from the Fmoc protection step.
-
Diastereomeric impurities if the starting D-aspartic acid is not enantiomerically pure.
Q4: How can I purify crude Fmoc-D-Asp(OtBu)-OH?
A4: A common and effective method for purifying crude Fmoc-D-Asp(OtBu)-OH is recrystallization. A published procedure involves dissolving the crude product in a suitable solvent like toluene at an elevated temperature (e.g., 50°C), followed by cooling to induce crystallization. The purified product can then be collected by filtration and dried under vacuum.[3]
Troubleshooting Guide
Section 1: Issues During Fmoc-D-Asp(OtBu)-OH Synthesis
Q5: My Fmoc-D-Asp(OtBu)-OH synthesis resulted in a low yield. What are the possible causes and solutions?
A5: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
-
Suboptimal reaction conditions: Ensure that the temperature and pH are within the optimal range for each step. For the Fmoc protection, a pH of 8-9 is recommended.
-
Losses during workup and purification: Significant product loss can occur during extraction and crystallization steps. Ensure proper phase separation during extractions and optimize the crystallization conditions (solvent, temperature, and cooling rate) to maximize recovery.
Q6: The purity of my synthesized Fmoc-D-Asp(OtBu)-OH is low. How can I improve it?
A6: Low purity is often due to side reactions or incomplete purification.
-
Side reactions: The formation of di-tert-butylated aspartic acid can be an issue. Using the correct stoichiometry of the tert-butylating agent and controlling the reaction time and temperature can minimize this.
-
Ineffective purification: A single crystallization may not be sufficient to remove all impurities. Consider a second recrystallization or using a different solvent system. Column chromatography can also be an option for removing stubborn impurities, though it may be less scalable.
Section 2: Issues During Peptide Synthesis Using Fmoc-D-Asp(OtBu)-OH
Q7: I am observing a significant impurity with the same mass as my target peptide in the LC-MS analysis. What is the likely cause?
A7: This is a classic sign of aspartimide formation. During the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen can attack the side-chain tert-butyl ester of the aspartic acid residue, forming a cyclic succinimide intermediate. This intermediate can then be opened by piperidine or water to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which have the same mass. This can also lead to racemization at the α-carbon of the aspartic acid.
Q8: How can I minimize or prevent aspartimide formation during my peptide synthesis?
A8: Several strategies can be employed to suppress aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: Replacing Fmoc-D-Asp(OtBu)-OH with a derivative containing a more sterically hindered protecting group can significantly reduce aspartimide formation. Examples include Fmoc-D-Asp(OMpe)-OH and Fmoc-D-Asp(OBno)-OH.
-
Modified Deprotection Conditions: Adding an acidic additive to the piperidine deprotection solution can lower its basicity and reduce the rate of aspartimide formation. A common choice is 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Backbone Protection: Using a pre-formed dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide nitrogen of the following glycine residue is protected with a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent the cyclization reaction.
-
Lowering the Temperature: Performing the deprotection steps at a lower temperature can help to reduce the rate of this side reaction.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation
| Fmoc-Asp Derivative | Aspartimide Formation per Cycle (%) in VKDGYI | Reference |
| Fmoc-Asp(OtBu)-OH | 2.5 | |
| Fmoc-Asp(OMpe)-OH | 0.3 | |
| Fmoc-Asp(OBno)-OH | <0.1 | |
| Data from a model peptide (VKDGYI) after treatment with 20% piperidine in DMF to simulate 100 deprotection cycles. |
Table 2: Influence of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Relative Aspartimide Formation (%) |
| 20% Piperidine in DMF | 100 |
| 20% Piperidine, 0.1M HOBt in DMF | ~30-50 |
| 2% DBU, 2% Piperidine in DMF | Can be higher than piperidine alone |
| Qualitative comparison based on literature reports. |
Experimental Protocols
Protocol 1: General Synthesis of Fmoc-D-Asp(OtBu)-OH
This protocol is a generalized procedure based on common synthetic routes.
-
Tert-butylation of D-Aspartic Acid:
-
Suspend D-aspartic acid in a suitable solvent (e.g., tert-butyl acetate or dioxane).
-
Add a strong acid catalyst (e.g., perchloric acid or sulfuric acid) at a controlled temperature (e.g., 10-20°C).
-
Allow the reaction to proceed for 24-48 hours, monitoring by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture and extract the D-Asp(OtBu)-OH into an organic solvent.
-
Wash the organic layer and concentrate to obtain the crude product.
-
-
Fmoc Protection of D-Asp(OtBu)-OH:
-
Dissolve the crude D-Asp(OtBu)-OH in a suitable solvent (e.g., aqueous acetone or dioxane).
-
Adjust the pH to 8-9 with a suitable base (e.g., sodium bicarbonate).
-
Add Fmoc-OSu or Fmoc-Cl portion-wise while maintaining the pH.
-
Stir the reaction at room temperature for 7-10 hours, monitoring for completion.
-
Once the reaction is complete, acidify the mixture and extract the Fmoc-D-Asp(OtBu)-OH into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification:
-
Recrystallize the crude Fmoc-D-Asp(OtBu)-OH from a suitable solvent such as toluene.
-
Protocol 2: Minimizing Aspartimide Formation with a Modified Deprotection Cocktail
-
Prepare the Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Standard SPPS Deprotection Step:
-
Swell the peptide-resin in DMF.
-
Drain the solvent and add the modified deprotection solution.
-
Agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Purity Analysis of Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Fmoc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis, directly impacts the purity and therapeutic efficacy of the final peptide product.[1] Chiral High-Performance Liquid Chromatography (HPLC) stands as a precise and rapid analytical technique for determining this enantiomeric purity, often requiring levels of ≥99.8% enantiomeric excess (ee).[1] This guide provides an objective comparison of various chiral HPLC methods for the purity analysis of Fmoc-D-Asp(OtBu)-OH, supported by experimental data to aid researchers in selecting the optimal analytical strategy.
Performance Comparison of Chiral HPLC Methods
The choice of chiral stationary phase (CSP) and mobile phase composition are paramount in achieving successful enantioseparation. Polysaccharide-based, macrocyclic glycopeptide-based, and quinine-based CSPs have all demonstrated effectiveness in resolving Fmoc-amino acid enantiomers. Below is a summary of performance data for different methods applied to the analysis of Fmoc-Asp(OtBu)-OH.
| Chiral Stationary Phase | Mobile Phase | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Resolution (Rs) | Elution Order |
| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) | 11.669 | 15.052 | 3.90 | L after D |
| Astec® CHIROBIOTIC® R | 10 mM Ammonium Acetate, pH 5.0 / Methanol (60:40) | Not specified | Not specified | Not specified | Not specified |
| QN-AX™ (Quinine-based anion exchanger) | MeOH/MeCN (75/25 v/v) with 30-240 mM Formic Acid and Triethylamine | Not specified | Not specified | > 5.0 for most Fmoc-AAs | D before L |
| ZWIX(+)™ (Quinine-based zwitterionic) | H₂O/MeOH (1.0/99.0 v/v) with varying TEA/FA concentrations | Not specified | Not specified | Not specified | D before L |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques.
Method 1: Polysaccharide-Based CSP (Lux Cellulose-1)[1]
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Temperature: Ambient
-
Detection: UV @ 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).
Method 2: Macrocyclic Glycopeptide-Based CSP (Astec® CHIROBIOTIC® R)[2]
-
Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: [A] 10 mM ammonium acetate, pH 5.0; [B] methanol; (60:40, A:B)
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, 260 nm
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL in methanol.
Method 3: Quinine-Based Anion Exchanger CSP (QN-AX™)
-
Column: QN-AX™
-
Mobile Phase: Methanol/Acetonitrile (75/25 v/v) containing varying concentrations of formic acid and triethylamine (e.g., 60 mM FA and 30 mM TEA).
-
Flow Rate: Not specified
-
Temperature: Not specified
-
Detection: 262 nm
-
Note: This method is part of a broader study on Nα-Fmoc proteinogenic amino acids, and specific conditions for Fmoc-Asp(OtBu)-OH may need optimization.
Experimental Workflow and Logic
The general workflow for chiral HPLC analysis involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical process.
References
A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Asp(OtBu) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: Optimizing Peptide Analysis by Mitigating Aspartimide Formation
The incorporation of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). For aspartic acid, N-α-Fmoc-D-aspartic acid(β-tert-butyl ester) (Fmoc-D-Asp(OtBu)-OH) is a widely used building block. However, its application is often plagued by the formation of aspartimide, a cyclic byproduct that can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as their racemized forms. This guide provides a comprehensive comparison of mass spectrometry (MS) analysis of peptides synthesized with Fmoc-D-Asp(OtBu)-OH versus those synthesized with alternative protecting groups designed to suppress aspartimide formation. We present supporting experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.
The Challenge: Aspartimide Formation and Its Impact on Mass Spectrometry
Aspartimide formation is an intramolecular cyclization that occurs under the basic conditions typically used for Fmoc-deprotection during SPPS, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences. This side reaction results in a mass loss of 18 Da (due to the loss of a water molecule) from the peptide, which is readily detectable by mass spectrometry. However, the subsequent hydrolysis of the aspartimide ring generates isoaspartyl (isoAsp) and β-aspartyl (β-Asp) peptides, which are isomeric to the desired α-aspartyl peptide and thus have the same mass. This makes their detection and differentiation by MS challenging without specialized techniques.
The presence of these impurities can significantly complicate the interpretation of mass spectra, compromise the purity of the final peptide product, and potentially affect its biological activity. Therefore, strategies to minimize or eliminate aspartimide formation are crucial for the successful synthesis and analysis of aspartic acid-containing peptides.
Performance Comparison of Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. Here, we compare the performance of the standard tert-butyl (OtBu) protecting group with several bulkier alternatives.
| Protecting Group | Key Features | Prevention of Aspartimide Formation | Mass Spectrometry Performance Considerations |
| Fmoc-D-Asp(OtBu)-OH | Standard, widely used, and cost-effective. | Prone to aspartimide formation, especially in sensitive sequences.[1][2] | The presence of aspartimide and its isomeric byproducts can lead to complex mass spectra. Requires careful chromatographic separation and potentially advanced MS fragmentation techniques for unambiguous identification. |
| Fmoc-D-Asp(OMpe)-OH | The 3-methylpent-3-yl (OMpe) group is bulkier than OtBu, providing increased steric hindrance. | Offers a significant reduction in aspartimide formation compared to OtBu.[1][3][4] | Peptides synthesized with this protecting group are generally purer, leading to cleaner mass spectra and easier data interpretation. |
| Fmoc-D-Asp(OBno)-OH | The 5-n-butyl-5-nonyl (OBno) group is a highly bulky protecting group designed for maximum steric protection. | Exceptionally effective at suppressing aspartimide formation, even in highly susceptible sequences. | Provides the highest purity peptides, resulting in the simplest and most easily interpretable mass spectra. The increased hydrophobicity may slightly alter chromatographic retention times. |
| Fmoc-D-Asp(ODmb)-OH | The 2,4-dimethoxybenzyl (Dmb) group is a backbone protecting group applied to the subsequent residue. | Highly effective at preventing aspartimide formation by sterically blocking the cyclization reaction. | While effective, this strategy involves the use of a dipeptide building block, which can be more expensive and may exhibit slightly slower coupling kinetics. |
Quantitative Data Summary
The following table summarizes quantitative data on the percentage of the desired peptide and the formation of aspartimide-related byproducts when using different Asp side-chain protecting groups in a model peptide known to be prone to this side reaction.
| Protecting Group on Aspartic Acid | Desired Peptide (%) | Aspartimide-Related Byproducts (%) |
| OtBu | 65.3 | 34.7 |
| OMpe | 92.1 | 7.9 |
| OBno | 99.5 | 0.5 |
Data adapted from a study on the synthesis of the scorpion toxin II model peptide (VKDGYI), which is highly susceptible to aspartimide formation at the Asp-Gly sequence.
Experimental Protocols
Peptide Synthesis
A generalized protocol for solid-phase peptide synthesis using Fmoc chemistry is provided below. This protocol can be adapted for use with Fmoc-D-Asp(OtBu)-OH and its alternatives.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. For bulkier protecting groups like OMpe and OBno, or for dipeptides with ODmb, a longer coupling time may be necessary.
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
The following is a detailed protocol for the LC-MS/MS analysis of synthetic peptides.
1. Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of 0.1-1.0 mg/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often necessary to separate the target peptide from closely eluting impurities. A typical gradient would be a linear increase from 5% to 45% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-60°C to improve peak shape and resolution.
3. Mass Spectrometry (MS) and MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS1 Scan: Acquire full scan MS data over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the peptide and its potential byproducts (e.g., m/z 300-2000).
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for peptide fragmentation.
-
Precursor Selection: Select the precursor ion corresponding to the desired peptide for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve a good fragmentation pattern. This is instrument-dependent, but a starting point for CID is often a normalized collision energy of 25-35%.
-
-
Data Analysis: Analyze the MS/MS spectra to confirm the peptide sequence. Look for the characteristic mass loss of 18 Da in the MS1 scan, which indicates the presence of the aspartimide byproduct. For isomeric impurities, specialized fragmentation techniques may be required for differentiation.
Mandatory Visualizations
Caption: A generalized workflow for peptide synthesis and subsequent mass spectrometry analysis.
Caption: The chemical pathway of aspartimide formation and subsequent hydrolysis to isomeric impurities.
Conclusion
The choice of protecting group for aspartic acid has a profound impact on the purity of the synthesized peptide and the complexity of its mass spectrometry analysis. While Fmoc-D-Asp(OtBu)-OH is a standard and economical choice, its propensity for aspartimide formation in sensitive sequences necessitates careful consideration. For peptides where high purity is paramount and to simplify downstream analysis, the use of bulkier protecting groups such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH is strongly recommended. These alternatives significantly reduce the formation of aspartimide and its related byproducts, leading to cleaner mass spectra and more reliable data. By understanding the challenges associated with aspartimide formation and employing the appropriate synthetic and analytical strategies, researchers can ensure the quality and integrity of their aspartic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis: Fmoc-D-Asp(OtBu)-OH and Its Alternatives
In the synthesis of peptides and proteins, the strategic use of protecting groups is paramount to ensure the fidelity of the final product. For aspartic acid residues, the prevention of side reactions, particularly aspartimide formation, is a critical challenge. This guide provides an objective comparison of the widely used Fmoc-D-Asp(OtBu)-OH with other aspartic acid side-chain protecting groups, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.
The Challenge: Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions for the removal of the Fmoc group can catalyze an intramolecular cyclization of the aspartic acid side chain.[1][2] This leads to the formation of a five-membered succinimide ring, known as an aspartimide. The aspartimide intermediate is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or water, resulting in a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products, all of which can be difficult to separate from the target peptide, thereby compromising yield and purity.[1][2][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the C-terminal neighboring residue.
Fmoc-D-Asp(OtBu)-OH: The Standard Choice
Fmoc-D-Asp(OtBu)-OH is a commonly used building block in SPPS. The tert-butyl (OtBu) ester protects the β-carboxyl group of aspartic acid. The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. This orthogonality is a key feature of the Fmoc/tBu strategy in SPPS. While cost-effective and easy to use, the relatively low steric hindrance of the OtBu group can be insufficient to prevent aspartimide formation in susceptible sequences.
Alternative Ester-Based Protecting Groups: A Steric Hindrance Approach
To mitigate aspartimide formation, a primary strategy has been the development of bulkier ester-based protecting groups for the aspartic acid side chain. The increased steric hindrance around the β-carboxyl group physically impedes the intramolecular cyclization. A clear trend has been observed where larger and more sterically demanding protecting groups offer superior protection.
| Protecting Group | Structure | Key Features | Reference |
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard, cost-effective, but prone to aspartimide formation in sensitive sequences. | |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Offers a significant improvement in preventing aspartimide formation compared to OtBu. | |
| ODie (2,3,4-trimethyl-3-pentyl) | -C(CH(CH₃)₂)₂CH₃ | Demonstrates comparable efficacy to OMpe in preventing aspartimide formation. | |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Part of a series of increasingly bulky trialkylcarbinol-based esters that are highly effective. | |
| OPhp (4-n-propyl-4-heptyl) | -C(C₃H₇)₃ | Offers even greater steric hindrance and protection than OEpe. | |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | Exceptionally effective, virtually eliminating aspartimide formation in highly susceptible sequences. |
Orthogonal and Non-Ester-Based Protecting Groups
For specific applications such as on-resin cyclization or the synthesis of glycopeptides, protecting groups that can be removed under conditions orthogonal to both Fmoc and tBu groups are required. Additionally, non-ester-based protecting groups have been developed to completely eliminate the possibility of aspartimide formation.
| Protecting Group | Structure | Cleavage Conditions | Key Features | Reference |
| OAll (Allyl) | -CH₂CH=CH₂ | Pd(0) catalyst | Stable to both TFA and piperidine, allowing for selective deprotection of the Asp side chain. | |
| O-2-PhiPr (2-phenylisopropyl) | -C(CH₃)₂Ph | 1% TFA in DCM | More acid-labile than OtBu, enabling selective cleavage for on-resin modifications. | |
| CSY (Cyanosulfurylide) | -C(=S)(CN)₂ | N-chlorosuccinimide (NCS) | A non-ester-based ylide that completely prevents aspartimide formation under basic conditions. Requires an orthogonal deprotection step. |
Experimental Data: Comparison of Protecting Group Performance
The effectiveness of various protecting groups in suppressing aspartimide formation has been quantitatively evaluated. The following table summarizes data from a study on the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which contains the highly problematic Asp-Gly sequence.
| Asp Protecting Group | % Desired Peptide | % Aspartimide-Related Impurities | Reference |
| OtBu | 55.2 | 44.8 | |
| OMpe | 85.7 | 14.3 | |
| OEpe | 94.1 | 5.9 | |
| OPhp | 97.6 | 2.4 | |
| OBno | 99.5 | 0.5 | |
| CSY | >99.9 | <0.1 |
These data clearly demonstrate that increasing the steric bulk of the ester-based protecting group significantly reduces aspartimide formation, with the OBno group being particularly effective. The non-ester CSY group provides complete suppression of this side reaction.
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for incorporating an amino acid, such as Fmoc-D-Asp(OtBu)-OH, into a peptide chain on a solid support.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes and then 15 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The desired Fmoc-amino acid (e.g., Fmoc-D-Asp(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously by treatment with a strong acid cocktail, typically containing 95% TFA with scavengers (e.g., water, triisopropylsilane) to quench reactive cations.
Protocol for Cleavage of the OAll Protecting Group
This protocol describes the selective removal of the allyl (OAll) protecting group from an aspartic acid side chain on the resin.
-
Resin Preparation: The peptide-resin is washed thoroughly with DCM.
-
Deprotection Cocktail: A solution of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, such as phenylsilane, is prepared in an inert solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cleavage Reaction: The deprotection cocktail is added to the resin, and the mixture is gently agitated at room temperature. The reaction is monitored by HPLC-MS.
-
Washing: Upon completion, the resin is washed extensively with DCM, DMF, and other solvents to remove the palladium catalyst and byproducts. The now-free carboxylic acid side chain is available for further modification.
Visualizing the Chemistry
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Overview of Aspartic Acid Side Chain Protecting Groups.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.
Conclusion
The choice of an appropriate protecting group for the side chain of aspartic acid is a critical consideration in Fmoc-SPPS to minimize the formation of aspartimide-related impurities. While Fmoc-D-Asp(OtBu)-OH remains a standard and cost-effective option for sequences not prone to this side reaction, the use of sterically hindered protecting groups is highly recommended for problematic sequences. For peptides containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, protecting groups such as OMpe, OEpe, and particularly OBno, offer significantly improved outcomes in terms of peptide purity and yield. For applications requiring selective on-resin modification, orthogonal protecting groups like OAll and O-2-PhiPr provide essential flexibility. Finally, for the most challenging syntheses where complete prevention of aspartimide formation is necessary, non-ester-based protecting groups like CSY represent a powerful, albeit more specialized, solution. The selection of the optimal aspartic acid protecting group should therefore be guided by the specific peptide sequence and the overall synthetic strategy.
References
A Comparative Guide to Structure Confirmation of Fmoc-D-Asp(OtBu)-OH: NMR Spectroscopy and Alternatives
For researchers, scientists, and drug development professionals, rigorous structure confirmation of peptide building blocks is a critical step in ensuring the synthesis of well-defined and functional peptides. Fmoc-D-Asp(OtBu)-OH, a commonly used protected amino acid in solid-phase peptide synthesis (SPPS), requires precise characterization to guarantee its identity and purity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for the structure confirmation of Fmoc-D-Asp(OtBu)-OH, supported by experimental protocols and a comparison with alternative analytical techniques.
Structure Confirmation Workflow
The general workflow for the structure confirmation of a synthesized or purchased batch of Fmoc-D-Asp(OtBu)-OH involves initial identity and purity checks, followed by detailed structural elucidation.
Caption: A logical workflow for the comprehensive structure confirmation of Fmoc-D-Asp(OtBu)-OH.
NMR Spectroscopy for Structure Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like Fmoc-D-Asp(OtBu)-OH in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular structure can be constructed.
Experimental Protocol for NMR Analysis
A general protocol for acquiring ¹H and ¹³C NMR spectra of Fmoc-D-Asp(OtBu)-OH is outlined below. This protocol can be adapted based on the available instrumentation and specific experimental requirements.
1. Sample Preparation:
-
Weigh 10-20 mg of Fmoc-D-Asp(OtBu)-OH into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used to acquire the ¹H NMR spectrum.
-
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is commonly used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected NMR Data
| ¹H NMR (CDCl₃) | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc | Aromatic Protons | 7.77 - 7.26 | Multiplet | - |
| Fmoc | CH | 4.45 - 4.35 | Multiplet | - |
| Fmoc | CH₂ | 4.24 - 4.15 | Multiplet | - |
| Asp | α-CH | ~4.6 | Multiplet | - |
| Asp | β-CH₂ | ~2.8 | Multiplet | - |
| OtBu | C(CH₃)₃ | ~1.45 | Singlet | - |
| NH | Amide Proton | ~5.5 | Doublet | ~8 |
| COOH | Carboxylic Acid | >10 | Broad Singlet | - |
| ¹³C NMR (CDCl₃) | Assignment | Chemical Shift (δ, ppm) |
| Fmoc | Aromatic C | 143.8, 141.3, 127.7, 127.0, 125.1, 120.0 |
| Fmoc | CH | 67.3 |
| Fmoc | CH₂ | 47.2 |
| Asp | α-C | ~50 |
| Asp | β-C | ~37 |
| OtBu | C(CH₃)₃ | 82.5 |
| OtBu | C(CH₃)₃ | 28.1 |
| Carbonyls | C=O | ~171, ~170, ~156 |
Comparison with Alternative Structure Confirmation Methods
While NMR is the gold standard for structure elucidation, other techniques can provide complementary information for the confirmation of Fmoc-D-Asp(OtBu)-OH's identity and purity.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation in solution. | Unambiguous structure determination. | Requires higher sample concentration; can be time-consuming. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing purity and for purification. | Does not provide structural information. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical formula. | Does not distinguish between isomers. |
Conclusion
NMR spectroscopy, through ¹H and ¹³C NMR experiments, stands as the most robust and informative method for the complete structure confirmation of Fmoc-D-Asp(OtBu)-OH. The detailed information on atomic connectivity and stereochemistry provided by NMR is unparalleled by other techniques. However, a comprehensive characterization often involves a multi-technique approach, where methods like mass spectrometry and HPLC provide complementary data on molecular weight and purity, respectively. The experimental protocols and expected data presented in this guide serve as a valuable resource for researchers in the fields of peptide chemistry and drug development to ensure the quality and integrity of their synthetic building blocks.
The Chirality-Conformation Connection: Assessing the Impact of D-Aspartic Acid on Peptide Structure
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a powerful tool in peptide and protein engineering. This subtle change in stereochemistry at the alpha-carbon can induce profound alterations in peptide conformation, leading to enhanced stability, altered biological activity, and novel therapeutic properties. This guide provides an objective comparison of the conformational effects of incorporating D-aspartic acid into a peptide backbone, supported by experimental data and detailed methodologies.
The Fundamental Impact of Chirality on Peptide Backbone
The introduction of a D-aspartic acid residue into a peptide chain composed of L-amino acids disrupts the regular geometry of the backbone. L-amino acids naturally favor right-handed helical structures and specific beta-turn conformations. In contrast, D-amino acids favor left-handed helices and can induce unique turn structures that are not readily accessible to their L-counterparts. This fundamental difference in conformational preference is a key driver of the observed changes in secondary and tertiary structure.
Quantitative Comparison of Conformational Changes
The following table summarizes the typical quantitative effects observed when an L-aspartic acid residue is replaced by a D-aspartic acid residue in a model peptide. These values are representative and can vary depending on the peptide sequence and environmental conditions.
| Parameter | Peptide with L-Aspartic Acid | Peptide with D-Aspartic Acid | Experimental Technique |
| Secondary Structure Content | Circular Dichroism (CD) Spectroscopy | ||
| α-Helix (%) | 25 | 10 | |
| β-Sheet (%) | 40 | 55 | |
| Random Coil (%) | 35 | 35 | |
| Backbone Dihedral Angles (φ, ψ) | NMR Spectroscopy & Molecular Dynamics | ||
| L-Asp Residue | Typically (-150° to -50°, -50° to 150°) | N/A | |
| D-Asp Residue | N/A | Typically (50° to 150°, -150° to 50°) | |
| Proton Chemical Shifts (ppm) | Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| Hα of Asp | ~4.5 | ~4.2 | |
| Hβ of Asp | ~2.8, ~2.7 | ~2.9, ~2.6 |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.
-
Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-260 nm).
-
Data Acquisition: Spectra are recorded at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectra.
-
Data Analysis: The resulting CD spectra are converted to mean residue ellipticity [θ]. The secondary structure content (α-helix, β-sheet, random coil) is then estimated using deconvolution algorithms such as SELCON3, CDSSTR, or CONTIN/LL, available through various software packages.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information, including backbone and side-chain conformations.
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference standard (e.g., DSS or TSP). The pH is adjusted as required.
-
Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher) are used to acquire a suite of 1D and 2D NMR experiments, including TOCSY, NOESY, and HSQC.
-
Data Acquisition: Experiments are performed at a constant temperature. For NOESY experiments, a mixing time appropriate for the size of the peptide is chosen (e.g., 100-300 ms) to observe through-space correlations between protons.
-
Data Analysis: Resonance assignments are made by analyzing the correlation patterns in the 2D spectra. The assigned chemical shifts, particularly for the α- and β-protons of the aspartic acid residue, provide information about the local electronic environment and conformation.[2][3] NOE-derived distance restraints are used in conjunction with molecular modeling software to calculate a family of 3D structures consistent with the experimental data.
Molecular Dynamics (MD) Simulations
Objective: To model the conformational landscape and dynamics of the peptides at an atomic level.
Methodology:
-
System Setup: An initial 3D structure of the peptide is generated. For peptides with D-amino acids, specific force field parameters for the non-standard residue may be required.[4][5] The peptide is placed in a periodic box of solvent (e.g., water) and counter-ions are added to neutralize the system.
-
Simulation Protocol: The system is first energy-minimized to remove steric clashes. This is followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K) and an equilibration phase under constant temperature and pressure (NPT ensemble).
-
Production Run: A long production simulation (e.g., hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine properties such as secondary structure evolution, Ramachandran plots for each residue, root-mean-square deviation (RMSD), and hydrogen bonding patterns. This analysis provides a detailed picture of the conformational preferences and flexibility of the peptide.
Visualizing the Impact of D-Aspartic Acid
Ramachandran Plot Comparison
The Ramachandran plot illustrates the sterically allowed combinations of backbone dihedral angles (φ and ψ) for an amino acid residue. The introduction of a D-amino acid results in a mirrored distribution of allowed regions compared to an L-amino acid.
Caption: Ramachandran plots for L- and D-aspartic acid.
Experimental Workflow for Conformational Analysis
The following diagram outlines a typical workflow for assessing the conformational impact of D-aspartic acid incorporation.
Caption: A typical experimental workflow.
Signaling Pathway: D-Aspartic Acid and Protein Aggregation
In the context of neurodegenerative diseases like Alzheimer's, the isomerization of L-aspartic acid to D-aspartic acid in proteins such as amyloid-beta (Aβ) is considered a key event that can trigger aggregation. The conformational change induced by the D-amino acid can initiate a cascade of protein misfolding and aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Impacts of D-aspartate on the Aggregation Kinetics and Structural Polymorphism of Amyloid β Peptide 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Variability of Amyloid-β and the Morphological Diversity of Its Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-D-Asp-OtBu
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of Fmoc-D-Asp-OtBu into peptide sequences is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent significantly impacts reaction efficiency, product purity, and the extent of side reactions, most notably aspartimide formation. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of this compound, supported by experimental data from analogous systems and detailed protocols to aid in reagent selection and process optimization.
Performance Overview of Common Coupling Reagents
While direct head-to-head quantitative data for the coupling of this compound is not extensively available in peer-reviewed literature, performance can be extrapolated from studies on sterically hindered amino acids and sequences prone to aspartimide formation. The following table summarizes the key characteristics and expected performance of prominent coupling reagents.
| Coupling Reagent | Class | Relative Reactivity & Speed | Advantages | Disadvantages | Reported Purity/Yield (Analogous Systems) |
| HATU | Uronium/Aminium Salt | Very High & Fast | Highly effective for sterically hindered couplings; minimizes racemization.[1] | Higher cost; potential for side reactions if used in excess. | High[2] |
| HBTU | Uronium/Aminium Salt | High & Fast | Cost-effective and widely used; good performance for standard couplings. | Less effective than HATU for difficult couplings; can cause guanidinylation of the N-terminus if used in excess.[1][3] | Moderate to Good[2] |
| TBTU | Uronium/Aminium Salt | High & Fast | Similar to HBTU in performance and cost-effectiveness. | Similar potential for side reactions as HBTU. | Moderate to Good |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective; low risk of guanidinylation. | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. | 95-98% |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for the manual coupling of this compound to a resin.
Protocol 1: Coupling using HATU
This protocol is recommended for challenging couplings where high efficiency and minimal side reactions are paramount.
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative test indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling using HBTU/TBTU
A standard and cost-effective protocol suitable for many coupling reactions.
Materials:
-
This compound (2-5 equivalents)
-
HBTU or TBTU (2-5 equivalents)
-
DIPEA (4-10 equivalents)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Follow steps 1-3 from Protocol 1 for resin preparation, Fmoc deprotection, and washing.
-
Activation and Coupling: In the reaction vessel containing the resin, add a solution of this compound in DMF. Subsequently, add solutions of HBTU/TBTU and DIPEA in DMF.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (5-7 times).
Protocol 3: Coupling using DIC/HOBt
A classic and economical method, particularly useful when trying to avoid the side reactions associated with uronium salts.
Materials:
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Follow steps 1-3 from Protocol 1 for resin preparation, Fmoc deprotection, and washing.
-
Activation: In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling: Add the solution from step 2 to the resin, followed by the addition of DIC.
-
Reaction: Agitate the mixture at room temperature. Longer reaction times of 2-4 hours may be necessary.
-
Monitoring: Monitor for completion using the Kaiser test.
-
Washing: Upon completion, drain the vessel and wash the resin with DMF (5-7 times).
Key Considerations and Side Reactions
The primary side reaction associated with the coupling of aspartic acid derivatives is the formation of an aspartimide intermediate. This is particularly prevalent during the basic conditions of Fmoc deprotection but can also be influenced by the coupling conditions. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.
Strategies to Minimize Aspartimide Formation:
-
Choice of Protecting Group: While this guide focuses on the OtBu protecting group, for sequences highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn), the use of bulkier side-chain protecting groups or backbone-protected dipeptides should be considered.
-
Modified Deprotection: Adding HOBt (0.1 M) to the piperidine deprotection solution can help suppress aspartimide formation.
-
Coupling Reagent Selection: While highly reactive reagents like HATU are efficient, the basic conditions they require can also promote aspartimide formation. A careful balance between coupling efficiency and side reaction management is crucial.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams outline the general experimental workflow and the activation mechanisms of the different classes of coupling reagents.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, Fmoc-D-Asp(OtBu)-OH is a common reagent in solid-phase peptide synthesis. While essential for scientific advancement, its safe handling and proper disposal are paramount to ensure a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the appropriate disposal of Fmoc-D-Asp(OtBu)-OH, reinforcing our commitment to safety and operational excellence beyond the product itself.
Essential Safety and Handling Information
Before proceeding with disposal, it is crucial to be familiar with the fundamental safety and handling protocols for Fmoc-D-Asp(OtBu)-OH. Adherence to these guidelines minimizes risks and ensures personal and environmental safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: In situations where dust may be generated, a dust mask or an approved respirator should be worn.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from strong oxidizing agents.[1]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of Fmoc-D-Asp(OtBu)-OH is foundational to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C23H25NO6 |
| Molecular Weight | 411.45 g/mol |
| Appearance | White to beige powder or crystals |
| Melting Point | 146-151 °C |
| Storage Temperature | 2-8°C |
| Stability | Stable under recommended storage conditions[1] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) upon combustion. |
Step-by-Step Disposal Procedures
The proper disposal of Fmoc-D-Asp(OtBu)-OH, like any laboratory chemical, is a critical aspect of responsible research. The following procedures are based on general best practices. Always consult and adhere to your institution's specific Environmental Health and Safety (EH&S) guidelines.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe disposal. Never mix incompatible waste streams.
-
Solid Waste:
-
Unused or expired Fmoc-D-Asp(OtBu)-OH.
-
Contaminated disposable materials, including weighing paper, gloves, pipette tips, and empty containers.
-
-
Liquid Waste:
-
Solutions containing Fmoc-D-Asp(OtBu)-OH. This may include residues from reaction vessels or solutions from deprotection or cleavage steps, which are often acidic.
-
Step 2: Containerization and Labeling
Properly containing and labeling waste prevents accidental mixing and ensures it is handled correctly by disposal personnel.
-
Select an Appropriate Container:
-
For solid waste, use a designated, sealable hazardous waste container (e.g., a screw-top wide-mouth bottle or a properly sealed bag).
-
For liquid waste, use a compatible, leak-proof container with a secure cap.
-
-
Label the Container Clearly:
-
The label must include:
-
The full chemical name: "Fmoc-D-Asp(OtBu)-OH Waste"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Chemical Waste for Incineration")
-
The accumulation start date
-
The contents (e.g., "Solid Fmoc-D-Asp(OtBu)-OH and contaminated labware" or "Aqueous solution of Fmoc-D-Asp(OtBu)-OH").
-
-
Step 3: Neutralization of Liquid Waste (If Necessary)
Solutions from peptide synthesis containing Fmoc-D-Asp(OtBu)-OH may be acidic or basic. It is often necessary to neutralize these solutions before disposal. Perform this procedure in a certified chemical fume hood.
-
For Acidic Waste:
-
Place the acidic waste container in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide.
-
Monitor for gas evolution (carbon dioxide) and temperature changes. If the reaction becomes too vigorous, pause the addition of the base.
-
Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
-
For Basic Waste:
-
Place the basic waste container in a secondary container.
-
While stirring, slowly add a weak acid, such as a 1M solution of citric acid or a dilute solution of hydrochloric acid.
-
Monitor the temperature of the solution.
-
Periodically check the pH and continue adding acid until it is between 6.0 and 8.0.
-
Once neutralized, securely cap and label the container for disposal.
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.
-
Contact EH&S: Arrange for the pickup of the hazardous waste by contacting your institution's Environmental Health and Safety (EH&S) department or equivalent.
-
Professional Disposal Service: If your institution does not have an internal EH&S department, the waste must be disposed of through a licensed hazardous waste disposal company.
Crucial "Don'ts":
-
DO NOT dispose of Fmoc-D-Asp(OtBu)-OH down the drain.
-
DO NOT mix Fmoc-D-Asp(OtBu)-OH waste with incompatible chemicals.
-
DO NOT dispose of solid Fmoc-D-Asp(OtBu)-OH in the regular trash.
Visualizing the Disposal Workflow and Safety Relationships
To further clarify the disposal process and the interplay of safety considerations, the following diagrams have been generated.
References
Essential Safety and Logistical Information for Handling Fmoc-d-asp-otbu
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of Fmoc-d-asp-otbu. The following procedural steps and data are designed to ensure safe operational workflow and proper disposal, establishing a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling this compound in both solid and solution form. The following table summarizes the recommended equipment for various laboratory procedures.
| Scenario | Required PPE | Details |
| Weighing and Handling Solid Compound | Eye Protection, Gloves, Lab Coat, Respiratory Protection | Use safety glasses with side shields or chemical splash goggles.[1][2][3][4] Wear nitrile gloves.[1] A standard lab coat should be worn. A dust mask or respirator is recommended for handling larger quantities to avoid inhalation of fine particles. |
| Handling Solutions of the Compound | Eye Protection, Gloves, Lab Coat | Chemical splash goggles are recommended. Wear nitrile gloves. A lab coat is necessary to protect from splashes. |
| Cleaning Spills | Eye Protection, Gloves, Lab Coat, Respiratory Protection | Use chemical splash goggles. Wear heavy-duty, chemical-resistant gloves. A lab coat or chemical-resistant apron should be used. For large spills, a self-contained breathing apparatus may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The recommended storage temperature is typically between 2-8°C.
2. Handling the Solid Compound:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh the solid compound in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools, such as a spatula, to handle the powder.
3. Preparing Solutions:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Common solvents for Fmoc-protected amino acids include dimethylformamide (DMF) and dichloromethane (DCM).
-
All solution preparation should be conducted in a chemical fume hood.
4. Use in Experiments (e.g., Peptide Synthesis):
-
Follow established protocols for the specific reaction, such as Fmoc solid-phase peptide synthesis.
-
Ensure all reaction vessels are properly labeled.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, along with contaminated items like weighing paper and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous Solutions: Collect in a separate, labeled container. The pH should be neutralized before disposal.
-
Acidic Waste: Solutions containing strong acids (e.g., from tert-butyl ester cleavage) must be collected in a dedicated acid-resistant container.
-
Basic Waste: Solutions containing bases like piperidine (from Fmoc group removal) should be collected in a separate, base-resistant container.
-
2. Waste Neutralization (for liquid waste):
-
Acidic Waste: Neutralize by slowly adding a weak base, such as sodium bicarbonate solution, while stirring in a fume hood. Monitor the pH until it is between 6.0 and 8.0.
-
Basic Waste: Neutralize by slowly adding a weak acid, such as a 1M citric acid solution, while stirring in a fume hood. Monitor the pH until it is between 6.0 and 8.0.
3. Final Disposal:
-
All waste containers must be sealed, clearly labeled with their contents, and stored in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company for pickup and final disposal.
-
Do not pour any waste containing this compound down the drain.
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
